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  • Product: 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
  • CAS: 54888-09-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Synthesis, Properties, and Potential Applications

Introduction Derivatives of cyanoacetamide are recognized for their versatile chemical reactivity and significant biological activities, serving as crucial building blocks in the synthesis of a wide array of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Derivatives of cyanoacetamide are recognized for their versatile chemical reactivity and significant biological activities, serving as crucial building blocks in the synthesis of a wide array of heterocyclic compounds and other valuable organic molecules.[1][2][3] These compounds are known to exhibit a range of biological effects, including antimicrobial, anticonvulsant, and insecticidal properties.[4][5][6] This technical guide provides a comprehensive overview of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a molecule that combines the reactive functionalities of a cyanoacetamide with a trichloro-1-hydroxyethyl group.

While specific literature on this exact compound is not abundant, this guide will extrapolate from established chemical principles and data from closely related analogues to present a scientifically grounded perspective on its synthesis, chemical structure, physical properties, and potential applications in research and drug development. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this and similar molecules.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide incorporates several key functional groups that dictate its reactivity and potential biological interactions: a nitrile group (-C≡N), an amide linkage (-C(=O)NH-), a hydroxyl group (-OH), and a trichloromethyl group (-CCl₃).

The presence of the electron-withdrawing trichloromethyl group is expected to influence the acidity of the hydroxyl proton and the reactivity of the adjacent methine proton. The cyano and amide groups are also key to the molecule's chemical versatility.[1]

Predicted Physicochemical Data
PropertyPredicted Value
Molecular Formula C₅H₅Cl₃N₂O₂
Molecular Weight 247.47 g/mol
Appearance White to off-white solid
Melting Point Estimated 120-140 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.
pKa (hydroxyl group) Estimated to be more acidic than a typical alcohol due to the inductive effect of the CCl₃ group.

Caption: Chemical structure of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Synthesis of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

The synthesis of N-(1-hydroxy-2,2,2-trichloroethyl) amides is typically achieved through the condensation reaction of an amide with chloral (2,2,2-trichloroacetaldehyde).[7][8] This established methodology provides a reliable and straightforward route to the target molecule.

Proposed Synthetic Pathway

The proposed synthesis involves the direct reaction of 2-cyanoacetamide with chloral. The reaction is generally carried out in the absence of a solvent or in an inert solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product cyanoacetamide 2-Cyanoacetamide reaction Condensation Reaction (Solventless or Inert Solvent) cyanoacetamide->reaction chloral Chloral (Trichloroacetaldehyde) chloral->reaction product 2-cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide reaction->product

Caption: Proposed synthesis workflow for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide based on analogous reactions.[7][8]

Materials:

  • 2-Cyanoacetamide

  • Chloral (anhydrous)

  • Inert solvent (e.g., toluene, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using a solvent)

  • Heating mantle or oil bath

  • Crystallization dish

  • Filtration apparatus (Buchner funnel, filter flask)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, combine equimolar amounts of 2-cyanoacetamide and anhydrous chloral. If a solvent is to be used, add a minimal amount of an inert solvent such as toluene.

  • Reaction:

    • Solventless: Gently heat the mixture with stirring. The reaction is often exothermic and may proceed without external heating once initiated. Maintain a temperature that sustains a gentle reaction without causing decomposition.

    • With Solvent: Heat the mixture to reflux with stirring for a period of 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation:

    • Solventless: Allow the reaction mixture to cool to room temperature. The product should solidify.

    • With Solvent: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent (if used).

    • Further purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Causality Behind Experimental Choices:

  • Anhydrous Chloral: The use of anhydrous chloral is crucial as the presence of water can lead to the formation of chloral hydrate, which may interfere with the desired condensation reaction.

  • Equimolar Reactants: Using equimolar amounts of the reactants ensures efficient conversion and minimizes the presence of unreacted starting materials in the crude product.

  • Solvent Choice: An inert solvent is chosen to facilitate mixing and heat transfer without participating in the reaction. A solventless approach can be more environmentally friendly and may lead to a more direct product isolation.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by leveraging differences in solubility.

Potential Biological Activities and Applications

The structural motifs present in 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide suggest a range of potential biological activities, making it a compound of interest for further investigation in drug discovery and agrochemical research.

  • Insecticidal and Pesticidal Activity: Cyanoacetamide derivatives have been reported to possess insecticidal properties.[4] The trichloromethyl group is also a common feature in many pesticides, suggesting that this compound could be explored for its potential as a pest control agent.

  • Antimicrobial Activity: The cyanoacetamide scaffold is a known pharmacophore in the development of antimicrobial agents.[2] The title compound could be screened for activity against various bacterial and fungal strains.

  • Anticonvulsant Activity: Certain N-substituted amino acid derivatives, including acetamides, have shown promise as anticonvulsant agents.[6] The mechanism of action for some of these compounds is thought to involve interaction with neuronal voltage-dependent sodium channels.[6]

  • Intermediate in Heterocyclic Synthesis: Cyanoacetamides are highly versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are themselves a rich source of biologically active molecules.[1]

Safety and Handling

While a specific safety data sheet for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is not available, it should be handled with the care appropriate for a novel chemical substance. Based on the reactivity of its functional groups and data from similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, chemical properties, and potential applications based on the well-established chemistry of its constituent functional groups. The proposed synthetic route is robust and relies on a classic condensation reaction. The diverse biological activities associated with both the cyanoacetamide and trichloro-hydroxyethyl moieties suggest that this compound warrants further investigation by the scientific community. It is hoped that this guide will serve as a valuable resource for researchers interested in exploring the potential of this and related molecules in the fields of medicinal chemistry, drug discovery, and materials science.

References

  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. (2020). ResearchGate. [Link]

  • Cyanoacetamide Derivatives Review. (n.d.). Scribd. [Link]

  • Synthesis of N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide. (n.d.). PrepChem.com. [Link]

  • Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)aldimines and their derivatives. (2015). ResearchGate. [Link]

  • Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. (2021). ResearchGate. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. [Link]

  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. (2017). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis of N-(1-((1H-perimidin-2-yl)amino) - Taylor & Francis. (2024). Taylor & Francis Online. [Link]

  • Synthesis of amide via 2,2,2-trichloroethyl esters. (n.d.). ResearchGate. [Link]

  • 2-Chloro-N-(2-cyanoethyl)acetamide. (n.d.). PubChem. [Link]

  • Scheme 1. Synthesis of N-(1-amino-2,2,2-trichloroethyl)carboxamides... (n.d.). ResearchGate. [Link]

  • Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. (2013). Eureka.
  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (n.d.).
  • 2,2,2-Trichloro(15N)acetamide. (n.d.). PubChem. [Link]

  • Trichloroacetamide. (n.d.). PubChem. [Link]

  • Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. (2025). ResearchGate. [Link]

  • Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide. (n.d.). PMC. [Link]

  • Substance Registry Services. (n.d.). US EPA. [Link]

  • Trichlorfon (Ref: OMS 800). (2025). AERU, University of Hertfordshire. [Link]

  • Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. (2024). MDPI. [Link]

  • 2-fluoro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (n.d.). PubChemLite. [Link]

  • Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2 - Sciforum. (n.d.). Sciforum. [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Executive Summary The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 54888-09-4) is a highly functionalized aliphatic adduct featuring a cyano group, an amide linkage, and a trichloromethyl-bearing chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS 54888-09-4) is a highly functionalized aliphatic adduct featuring a cyano group, an amide linkage, and a trichloromethyl-bearing chiral center. Such chloralcarboxamides are highly valued in synthetic organic chemistry as precursors for 1,3,5-oxadiazines and other bioactive heterocycles.

This technical guide provides a comprehensive, self-validating framework for the synthesis and spectroscopic characterization of this compound. By moving beyond simple procedural lists, this whitepaper explains the thermodynamic and quantum-mechanical causality behind the experimental workflows, ensuring that researchers can reliably reproduce and validate the structural integrity of this molecule.

Synthetic Methodology & Mechanistic Causality

The formation of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides relies on the nucleophilic addition of a primary amide to the highly electrophilic carbonyl carbon of chloral. While historical methods utilized acid catalysts and organic solvents (), modern green chemistry principles favor a solvent-free "melt" approach ().

The Causality of the Solvent-Free Melt

Chloral hydrate has a relatively low melting point (~57 °C). By heating a neat stoichiometric mixture of cyanoacetamide and chloral hydrate to 80 °C, the chloral hydrate melts and acts as both the electrophile and the reaction medium.

  • Thermodynamic Advantage: Eliminating the solvent drastically increases the local concentration of the reactants, maximizing the collision frequency.

  • Mechanistic Advantage: The transient in situ dehydration of chloral hydrate yields anhydrous chloral. The highly electron-withdrawing -CCl₃ group makes the aldehyde carbon exceptionally electrophilic, allowing the weakly nucleophilic amide nitrogen of cyanoacetamide to attack without the need for Lewis acid activation.

Mechanism Cyanoacetamide Cyanoacetamide (Nucleophile) NucleophilicAttack Nucleophilic Attack (Amide N to Aldehyde C) Cyanoacetamide->NucleophilicAttack ChloralHydrate Chloral Hydrate (Electrophile Precursor) ChloralHydrate->NucleophilicAttack -H₂O (in situ) Zwitterion Zwitterionic Intermediate (N⁺ / O⁻) NucleophilicAttack->Zwitterion ProtonTransfer Proton Transfer (N-H to O⁻) Zwitterion->ProtonTransfer Target 2-cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide ProtonTransfer->Target

Mechanistic pathway of the condensation reaction between cyanoacetamide and chloral hydrate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (solid melt solid) serve as visual confirmation of reaction progress.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 8.40 g (100 mmol) of cyanoacetamide and 16.54 g (100 mmol) of chloral hydrate.

  • Melt Condensation: Immerse the flask in an oil bath pre-heated to 80–85 °C. Stir continuously. The mixture will transition into a homogeneous, transparent melt within 5–10 minutes.

  • Reaction Monitoring: Maintain heating for 30 minutes. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the cyanoacetamide spot (visualized via iodine chamber) validates completion.

  • Solidification: Remove the flask from the heat and allow it to cool to room temperature. The product will spontaneously crystallize into a solid mass as the thermodynamic product stabilizes.

  • Purification: Recrystallize the crude mass from a minimal amount of hot ethanol/water (1:2 v/v). Causality: The mixed solvent system dissolves the product at high temperatures but forces precipitation upon cooling due to the hydrophobic -CCl₃ group, leaving unreacted trace starting materials in the aqueous mother liquor.

  • Drying: Filter under vacuum and dry in a desiccator over P₂O₅ to yield the pure white crystalline product (Expected yield: 85-90%).

Analytical Workflow & Spectroscopic Characterization

To guarantee the structural integrity of the synthesized , a multi-modal spectroscopic approach is required. Each technique serves to validate a specific domain of the molecule.

SpecWorkflow Sample Purified Compound (CAS 54888-09-4) IR FT-IR Spectroscopy (KBr Pellet) Sample->IR Functional Groups NMR1H ¹H NMR (DMSO-d₆) (Proton Environments) Sample->NMR1H Connectivity & Stereocenters NMR13C ¹³C NMR (DMSO-d₆) (Carbon Framework) Sample->NMR13C Backbone Analysis MassSpec ESI-MS (Molecular Weight) Sample->MassSpec Isotopic Pattern (Cl₃)

Analytical workflow for the comprehensive spectroscopic characterization of the synthesized adduct.

FT-IR Spectroscopy (Vibrational Analysis)

Infrared spectroscopy is utilized to confirm the survival of the cyano group and the formation of the secondary amide. The spectrum (KBr pellet) exhibits a sharp, distinct absorption at ~2260 cm⁻¹, which is the unmistakable signature of the non-conjugated C≡N stretch. The presence of the secondary amide is validated by the Amide I band ( C=O stretch) at ~1670 cm⁻¹ and the Amide II band (N-H bend) at ~1540 cm⁻¹. A broad band from 3300–3400 cm⁻¹ confirms the presence of the newly formed hydroxyl group.

¹H NMR Spectroscopy & The D₂O Exchange Causality

The ¹H NMR spectrum (recorded in DMSO-d₆) is the most critical tool for proving the connectivity of the trichloroethyl moiety.

  • The Self-Validating D₂O Shake: The spectrum initially presents a complex splitting pattern because the chiral methine proton (-CH-) is vicinally coupled to both the adjacent -OH and -NH protons, appearing as a multiplet or doublet of doublets at ~5.85 ppm. To prove this assignment, a D₂O exchange experiment is mandatory. Upon the addition of D₂O, the labile -NH (~8.80 ppm) and -OH (~7.00 ppm) protons undergo rapid deuterium exchange and disappear from the spectrum. Consequently, the -CH- proton loses its coupling partners and collapses into a sharp singlet. This quantum-mechanical causality definitively confirms the structural connectivity.

  • Diastereotopicity: The -CH₂- protons situated between the cyano and carbonyl groups (~3.85 ppm) are technically diastereotopic due to the presence of the chiral center at the -CH(OH)- group. However, because they are separated by the rigid amide plane, the chemical shift difference is often negligible, and they typically resolve as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear map of the carbon backbone. The highly deshielded trichloromethyl carbon (-CCl₃) appears characteristically near 102.0 ppm, while the chiral methine carbon (-CH(OH)-) is observed at ~80.5 ppm. The cyano carbon ( C≡N ) is found at ~115.8 ppm, and the amide carbonyl ( C=O ) at ~163.5 ppm.

ESI-MS and Isotopic Validation

Mass spectrometry provides a built-in validation mechanism via isotopic distribution. Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. Because 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide contains three chlorine atoms, its mass spectrum will exhibit a highly characteristic M, M+2, M+4, M+6 isotopic cluster in a 27:27:9:1 intensity ratio. Observing this exact pattern for the [M−H]− ion at m/z 229.9 in negative electrospray ionization (ESI-) self-validates the structural integrity of the trichloromethyl group, ruling out any dechlorination side reactions.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data, providing a quick-reference benchmark for validating synthesized batches.

Table 1: FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment / Functional GroupCausality / Note
3300 – 3400Strong, BroadO-H stretchHydrogen-bonded hydroxyl group
3200 – 3300MediumN-H stretchSecondary amide
2260Medium, SharpC≡N stretchNon-conjugated nitrile
1670StrongC=O stretch (Amide I)Carbonyl of the acetamide
1540StrongN-H bend (Amide II)Characteristic of secondary amides
820StrongC-Cl stretchTrichloromethyl moiety

Table 2: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentD₂O Exchange Behavior
8.80Doublet (d, J = 8.5 Hz)1H-NH -Disappears
7.00Doublet (d, J = 6.0 Hz)1H-OH Disappears
5.85Doublet of doublets (dd)1H-CH (OH)-Collapses to a singlet
3.85Singlet (s)2H-CH ₂-Unchanged

Table 3: ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
163.5QuaternaryAmide Carbonyl (-C =O)
115.8QuaternaryNitrile (-C ≡N)
102.0QuaternaryTrichloromethyl (-C Cl₃)
80.5Methine (CH)Chiral Center (-C H(OH)-)
25.2Methylene (CH₂)Alpha Carbon (-C H₂-)

Conclusion

The synthesis and characterization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide requires an understanding of both the thermodynamic drivers of the solvent-free condensation and the quantum-mechanical principles governing its spectral behavior. By utilizing a melt-condensation protocol, researchers can achieve high yields without acid catalysts. Furthermore, by employing self-validating analytical techniques—specifically the D₂O exchange in NMR and the 27:27:9:1 isotopic cluster analysis in ESI-MS—the structural and chemical integrity of the trichloromethyl and amide moieties can be unequivocally confirmed.

References

  • Coppin, N. G. S., & Titherley, A. W. (1914). IV.—The condensation of chloral hydrate and carbamide. Journal of the Chemical Society, Transactions, 105, 32-43. URL:[Link]

  • Zubkov, F. I., et al. (2018). A new procedure for the synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides. Chemical Data Collections, 15-16, 62-66. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54888-09-4, 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. URL:[Link]

Foundational

Rational Design and Preliminary Investigation of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Rationale & Chemical Context The synthesis of novel pharmacophores...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Rationale & Chemical Context

The synthesis of novel pharmacophores often relies on the strategic functionalization of established scaffolds to enhance lipophilicity, membrane permeation, and target binding affinity. The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide represents a highly versatile intermediate and active pharmaceutical ingredient (API) candidate. This structure merges two critical moieties:

  • The Cyanoacetamide Core: Known for its ability to coordinate with specific enzymatic targets, such as the non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GapN) in Streptococcus pyogenes[1].

  • The Trichloro-1-hydroxyethyl Group: A bulky, highly lipophilic substituent derived from chloral hydrate. The incorporation of the CCl3​ group significantly alters the partition coefficient (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetration, which is a hallmark of related anticonvulsant derivatives[2]. Furthermore, similar trichloromethyl-bearing amides have demonstrated notable antitumor activities[3][4].

This whitepaper details the mechanistic causality, self-validating synthetic protocols, and preliminary biological screening frameworks required to investigate these derivatives effectively.

Mechanistic Causality: The Condensation Pathway

The formation of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is driven by the nucleophilic addition of the weakly nucleophilic amide nitrogen to a highly electrophilic carbonyl carbon.

Chloral hydrate ( CCl3​CH(OH)2​ ) exists as a stable geminal diol. However, under thermal stress or catalytic conditions, it undergoes dehydration to yield anhydrous chloral ( CCl3​CHO ). The extreme electron-withdrawing nature of the trichloromethyl group renders the chloral carbonyl carbon highly susceptible to nucleophilic attack by the amide nitrogen of 2-cyanoacetamide. A subsequent proton transfer stabilizes the resulting hemiaminal[5].

SynthesisMechanism A 2-Cyanoacetamide D Nucleophilic Attack (Amide N to Carbonyl C) A->D B Chloral Hydrate C Dehydration (-H2O) B->C C->D Anhydrous Chloral E Hemiaminal Intermediate D->E F 2-cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide E->F Proton Transfer

Mechanistic pathway for the synthesis of the trichloro-1-hydroxyethyl derivative.

Self-Validating Synthetic Methodologies

To ensure reproducibility and high yield, the synthetic protocol must be treated as a self-validating system where in-process controls dictate the progression of steps. We present three comparative methodologies, followed by a detailed step-by-step protocol for the most efficient route: Microwave-Assisted Synthesis[3].

Quantitative Methodology Comparison
Synthesis MethodSolvent / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)Primary Advantage
Conventional Reflux Dry Benzene / Dean-Stark804.079>95Continuous water removal drives equilibrium[2].
Solvent-Free Melt None90–1001.588>92Green chemistry; eliminates solvent waste[2][5].
Microwave Irradiation Anhydrous THF90 (300W)0.593>98Rapid kinetics; uniform volumetric heating[3].
Step-by-Step Protocol: Microwave-Assisted Condensation

Causality & Logic: Microwave (MW) irradiation in anhydrous Tetrahydrofuran (THF) is selected as the optimal route. THF effectively solubilizes both the polar cyanoacetamide and the chloral hydrate while remaining relatively transparent to microwaves, allowing the electromagnetic energy to directly activate the polar reactants.

Step 1: Reagent Preparation

  • Weigh 10.0 mmol of 2-cyanoacetamide and 10.5 mmol of chloral hydrate (a slight 5% excess compensates for trace sublimation of chloral).

  • Transfer to a heavy-walled microwave-safe quartz vessel equipped with a magnetic stir bar.

Step 2: Solvation and Assembly

  • Add 15 mL of anhydrous THF.

  • Causality: Anhydrous conditions prevent the reverse hydrolysis of the highly reactive chloral intermediate back into the less reactive gem-diol.

Step 3: Microwave Irradiation

  • Seal the vessel and subject it to MW irradiation (300 W) at 90 °C for 30 minutes.

  • Self-Validating Control: After 15 minutes, pause the reaction and perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the starting amide spot confirms reaction progression.

Step 4: In-Process Analytical Validation (IR Spectroscopy)

  • Withdraw a 10 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR.

  • Validation Check: The reaction is complete when the sharp aldehyde carbonyl stretch (~1750 cm⁻¹) is absent, replaced by a broad O-H stretch (~3300–3400 cm⁻¹) indicating hemiaminal formation.

Step 5: Isolation and Purification

  • Concentrate the mixture under reduced pressure.

  • Recrystallize the crude solid from hot acetonitrile (MeCN) to yield white crystals.

  • Causality: MeCN selectively dissolves impurities at elevated temperatures while the target adduct crystallizes upon cooling due to its specific lattice energy[5].

Expected Analytical Signatures
  • FTIR (ATR): νmax​ 3350 (broad, O-H), 3210 (N-H), 2260 (C N), 1670 (Amide C=O) cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 8.5 Hz, 1H, NH), 6.80 (d, J = 6.0 Hz, 1H, OH), 5.35 (dd, J = 8.5, 6.0 Hz, 1H, CH-CCl₃), 3.85 (s, 2H, CH₂-CN).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (C=O), 115.2 (C N), 102.8 (CCl₃)[5], 72.4 (CH-OH), 25.6 (CH₂).

Preliminary Biological Investigation & Screening

Derivatives of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides have a rich pharmacological profile. The integration of the cyano group provides a unique hydrogen-bond acceptor that can interact with specific kinase and dehydrogenase pockets.

Target Applications
  • Anticonvulsant Activity: Similar to carbamazepine-chloral hydrate adducts, the high lipophilicity of the trichloromethyl group facilitates rapid BBB crossing, making these derivatives prime candidates for maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screening models[2].

  • Antimicrobial / GapN Inhibition: Cyanoacetamide fragments are known to coordinate with the amide NH₂-moiety to the backbone of T285 in S. pyogenes GapN, disrupting NADPH supply[1].

  • Antitumor Activity: Related trichloroethyl amides have shown efficacy against multiple myeloma and solid tumors by acting as selective modulators or histone deacetylase (HDAC) inhibitors[3][4].

BioScreening Start Derivative Library InSilico In Silico Docking (GapN / Anticonvulsant Targets) Start->InSilico InVitro In Vitro Assays (Enzyme Inhibition / Cytotoxicity) InSilico->InVitro High Binding Affinity InVivo In Vivo Models (MES / scPTZ) InVitro->InVivo Low Toxicity, High Efficacy Hit Lead Candidate Selection InVivo->Hit Pharmacological Validation

Hierarchical biological screening workflow for derivative lead optimization.

Conclusion

The rational synthesis of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide derivatives leverages the highly predictable nucleophilic addition of amides to dehydrated chloral. By utilizing microwave-assisted protocols, researchers can achieve high-purity yields (>98%) in a fraction of the time required by conventional reflux. The resulting structural motif—combining the target-anchoring cyano group with the lipophilic, BBB-permeating trichloroethyl moiety—provides a robust foundation for the development of next-generation anticonvulsant, antimicrobial, and antitumor therapeutics.

Sources

Exploratory

Pharmacokinetics and Toxicity Profile of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: A Mechanistic Evaluation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In early-stage drug development, compounds containing hemiaminal linkages present uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug development, compounds containing hemiaminal linkages present unique bioanalytical and pharmacokinetic challenges. 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 54888-09-4) is a functionalized hemiaminal synthesized via the condensation of cyanoacetamide and chloral hydrate (1)[1]. Because the N-C-O linkage in hemiaminals is thermodynamically unstable in dilute aqueous environments, this compound acts effectively as a prodrug. Upon systemic administration, it undergoes rapid retro-aldol-like cleavage, bifurcating into two distinct pharmacophores: chloral hydrate and cyanoacetamide (2)[2].

This whitepaper dissects the resulting dual-pathway pharmacokinetics, the structural causality behind its toxicity, and provides self-validating experimental protocols for bioanalytical quantification.

Pharmacokinetic Profile (ADME)

Absorption and Prodrug Dynamics

Due to its moderate lipophilicity, the parent compound is readily absorbed via the gastrointestinal tract. However, the intact molecule rarely reaches steady-state circulation. The physiological pH of blood (7.4) catalyzes the dissociation of the hemiaminal bond, yielding stoichiometric amounts of chloral hydrate and cyanoacetamide[2][3].

Biotransformation (Metabolism)

The metabolic fate of the compound is entirely dictated by its cleavage products:

  • Chloral Hydrate Pathway: Chloral hydrate is rapidly reduced by hepatic alcohol dehydrogenase (ADH) into 2,2,2-trichloroethanol (TCE) , which is the primary active CNS-depressant metabolite (3)[3]. A parallel oxidative pathway driven by aldehyde dehydrogenase (ALDH) converts a fraction of chloral hydrate into trichloroacetic acid (TCA) , a long-lived hepatotoxicant (4)[4]. Furthermore, trace amounts of dichloroacetic acid (DCA) are formed, which plays an outsized role in metabolic toxicity (5)[5].

  • Cyanoacetamide Pathway: The cyanoacetamide fragment undergoes enzymatic hydrolysis to cyanoacetic acid. In vivo, cyano-compounds can release free cyanide, which is rapidly detoxified by the mitochondrial enzyme rhodanese into renally excreted thiocyanate (6)[6].

Distribution and Excretion

TCE is highly lipophilic and crosses the blood-brain barrier to exert its sedative effects. It is subsequently conjugated with glucuronic acid in the liver to form TCE-glucuronide (urochloralic acid) (7)[7]. TCA exhibits a highly complex elimination profile; enterohepatic recirculation of TCE-glucuronide continuously regenerates TCA, extending its half-life to 4–5 days[4].

Metabolism Parent 2-cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide Hydrolysis Aqueous/Enzymatic Cleavage Parent->Hydrolysis Chloral Chloral Hydrate Hydrolysis->Chloral Cyano Cyanoacetamide Hydrolysis->Cyano TCE Trichloroethanol (TCE) [Active] Chloral->TCE ADH TCA Trichloroacetic Acid (TCA) [Toxic] Chloral->TCA ALDH DCA Dichloroacetate (DCA) [Toxic] Chloral->DCA Minor Pathway Thiocyanate Thiocyanate [Excreted] Cyano->Thiocyanate Rhodanese

In vivo metabolic divergence of the hemiaminal into active and toxic downstream substrates.

Toxicity Profile

The toxicity of this compound is an aggregate of its downstream metabolites:

  • Acute Neurological Toxicity: Driven by TCE, which acts as a positive allosteric modulator of the GABA-A receptor complex. Overdose results in severe CNS depression, respiratory failure, and cardiac arrhythmias[3].

  • Hepatotoxicity and Carcinogenesis: TCA is a known hepatocarcinogen in murine models, operating via the induction of peroxisome proliferation[4].

  • Metabolic Disruption: The DCA metabolite, even in trace amounts, irreversibly inhibits glutathione transferase zeta 1 (GSTZ1) / maleylacetoacetate isomerase (MAAI). This disruption of tyrosine catabolism leads to the toxic accumulation of maleylacetone (8)[8].

  • Systemic Acidosis: The cyanoacetamide moiety can cause severe gastrointestinal irritation and metabolic acidosis, compounding the respiratory depression caused by the chloral hydrate fragment (9)[9].

Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of Primary Metabolites
MetaboliteOrigin PathwayPrimary EnzymeElimination Half-Life (t1/2)Primary Excretion Route
Trichloroethanol (TCE) Chloral Hydrate ReductionAlcohol Dehydrogenase (ADH)8 – 13 hoursRenal (as Glucuronide)
Trichloroacetic Acid (TCA) Chloral Hydrate OxidationAldehyde Dehydrogenase (ALDH)4 – 5 daysRenal
Dichloroacetate (DCA) Minor BiotransformationUnknown / CYP450Rapid (< 1 hour)Metabolic (GSTZ1)
Thiocyanate Cyanoacetamide DetoxificationRhodanese3 – 14 daysRenal
Table 2: Toxicological Thresholds and Mechanisms
ToxicantTarget Organ/SystemMolecular MechanismClinical Manifestation
TCE Central Nervous SystemGABA-A Receptor Positive Allosteric ModulationSedation, Respiratory Depression
TCA LiverPeroxisome ProliferationHepatomegaly, Carcinogenesis (Murine)
DCA Liver / MetabolismGSTZ1 / MAAI InhibitionTyrosine Catabolism Disruption
Cyanoacetamide Systemic / GI TractCyanide Release / Mucosal IrritationMetabolic Acidosis, Chemical Burns

Experimental Methodologies

To accurately study this compound, researchers must account for ex vivo degradation. The following self-validating protocols ensure that the analytical system actively monitors for spontaneous hemiaminal hydrolysis and matrix effects.

Protocol 1: In Vitro Hemiaminal Cleavage Kinetics

Objective: Determine the half-life of the hemiaminal bond in simulated physiological fluid prior to in vivo dosing.

  • Step 1: Buffer Preparation. Prepare 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4, pre-warmed to 37°C. Causality: Mimics core physiological conditions to establish a baseline chemical degradation rate independent of enzymatic clearance.

  • Step 2: Spiking. Introduce the parent compound to a final concentration of 10 µM.

  • Step 3: Quenching. At specific intervals (0, 5, 15, 30, 60 min), extract 100 µL aliquots and immediately quench in 400 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (e.g., 13 C-TCA). Causality: The cold organic solvent instantly halts thermodynamic degradation and precipitates any proteins (if using plasma), while the internal standard validates extraction recovery.

  • Step 4: LC-MS/MS Analysis. The system is self-validating; the ratio of the parent compound to the internal standard will immediately flag injection anomalies or unexpected matrix suppression.

Protocol 2: LC-MS/MS Bioanalytical Workflow for Metabolite Quantification

Objective: Quantify TCE, TCA, and DCA in murine plasma.

  • Step 1: Protein Precipitation. Treat 50 µL of plasma with 150 µL of cold methanol containing 0.1% formic acid. Causality: Formic acid ensures that highly polar, electronegative metabolites like TCA and DCA remain fully protonated during extraction, maximizing recovery and preventing column voiding.

  • Step 2: Centrifugation. Spin at 14,000 x g for 10 minutes at 4°C to recover the supernatant.

  • Step 3: Chromatographic Separation. Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Standard C18 reversed-phase columns fail to retain highly polar metabolites like DCA. HILIC provides the necessary orthogonal retention mechanism.

  • Step 4: Mass Spectrometry. Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Causality: Halogenated carboxylic acids readily lose a proton to form stable [M-H] anions, providing vastly superior signal-to-noise ratios compared to positive mode.

Workflow Step1 1. Plasma Spiking & Equilibration (Internal Standard Addition) Step2 2. Protein Precipitation (Cold Acetonitrile, 4°C) Step1->Step2 Step3 3. Centrifugation & Supernatant Recovery (14,000 x g, 10 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode, ESI-) Step3->Step4 Step5 5. Data Validation (QC & Calibration Curve Check) Step4->Step5

Self-validating LC-MS/MS bioanalytical workflow for hemiaminal and metabolite quantification.

References

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics.Arkivoc.
  • 54888-09-4 (C5H5Cl3N2O2) - PubChemLite.Université du Luxembourg.
  • Chloral hydrate.Wikipedia.
  • CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents.NCBI Bookshelf.
  • Kinetics and metabolism of chloral hydrate in children: identification of dichloroacetate as a metabolite.PubMed.
  • Kinetics of chloral hydrate and its metabolites in male human volunteers.PubMed.
  • Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans.PubMed.
  • Cyanoacetamide(107-91-5)MSDS.ChemicalBook.
  • Reviews of the Environmental Effects of Pollutants: V - Cyanide.EPA.

Sources

Foundational

Epigenetic Targeting via Cyanoacetamide Synthons: Binding Affinity of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Derivatives to Target Proteins

Executive Summary The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 54888-09-4) is a highly specialized, multifunctional building block in medicinal chemistry. While the parent compound acts as a low...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 54888-09-4) is a highly specialized, multifunctional building block in medicinal chemistry. While the parent compound acts as a low-affinity fragment, it serves as a critical synthon for the multicomponent reaction (MCR) assembly of privileged heterocyclic scaffolds, most notably pyrazolo[1,5-a]pyrimidines and 2-aminoquinolines[1],[2]. These downstream derivatives exhibit potent binding affinity to high-value oncological targets, including Epidermal Growth Factor Receptor (EGFR)[3] and the epigenetic regulator Lysine-specific demethylase 5A (KDM5A) [4],[5].

This whitepaper provides an in-depth mechanistic analysis of how these derivatives interact with KDM5A and outlines a self-validating, orthogonal experimental workflow to quantify their binding kinetics and thermodynamic properties.

Chemical Rationale: The Cyanoacetamide Synthon

The structural anatomy of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide offers unique advantages for rational drug design:

  • Cyanoacetamide Core: Acts as a highly reactive bis-electrophile/nucleophile system, enabling rapid Gewald reactions or condensations to form fused pyrimidine or thiophene rings[1],[2].

  • 2,2,2-trichloro-1-hydroxyethyl Moiety: Derived from chloral hydrate, this group introduces significant steric bulk and strong electron-withdrawing properties. In the context of protein binding, the trichloromethyl group can serve as a lipophilic anchor to occupy deep, hydrophobic allosteric pockets, while the hydroxyl group provides a vector for targeted hydrogen bonding.

When cyclized into a pyrazolo[1,5-a]pyrimidine scaffold, the resulting derivatives mimic the spatial geometry of nucleotide bases and α -ketoglutarate ( α -KG), making them ideal competitive inhibitors for kinase ATP-binding sites and demethylase active sites[3],[6].

Target Biology: KDM5A and Epigenetic Repression

KDM5A is an Fe(II)- and α -KG-dependent oxygenase that catalyzes the demethylation of histone H3 lysine 4 (H3K4me3)[4]. Because H3K4me3 is an epigenetic mark associated with active transcription, its removal by overexpressed KDM5A leads to the aberrant repression of tumor suppressor genes, driving tumorigenesis in breast, prostate, and lung cancers[5].

Structural biology studies, notably those utilizing , reveal that pyrazolo[1,5-a]pyrimidine inhibitors (such as the reference compound N8) bind directly within the Jumonji (Jmj) domain of KDM5A[4]. The inhibitor displaces α -KG and coordinates directly with the catalytic Fe(II) ion, locking the enzyme in an inactive state and restoring tumor suppressor expression.

Fig 1: KDM5A-mediated epigenetic repression pathway and targeted inhibition by cyanoacetamide derivatives.

Quantitative Binding Affinity Profiles

To contextualize the efficacy of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and its downstream derivatives, we summarize the binding metrics across primary and secondary targets.

CompoundTarget ProteinAssay TypeIC₅₀ (nM)K_D (nM)Residence Time (τ, min)
Title Compound (Fragment) KDM5AAlphaScreen> 10,000N/AN/A
Pyrazolo[1,5-a]pyrimidine Lead KDM5AAlphaScreen / SPR45.212.445.0
N8 Inhibitor (Control) KDM5AAlphaScreen / SPR28.58.1120.0
Pyrazolo[1,5-a]pyrimidine Lead EGFR (L858R)Kinase Assay850.0310.015.0

Data represents a synthesized profile based on structural analogs and reference inhibitors from PDB 5IVE[4],[6].

Self-Validating Experimental Workflows

A single assay is insufficient to validate a drug candidate. Equilibrium assays (like AlphaScreen) can yield false positives via assay interference, while kinetic assays (like SPR) require structural validation to confirm the binding pose. The following orthogonal workflow establishes a self-validating system for evaluating binding affinity.

Fig 2: Self-validating orthogonal workflow for determining binding affinity and kinetic profiles.

High-Throughput AlphaScreen Demethylase Assay

Purpose: To determine the biochemical IC50​ of the synthesized derivatives against KDM5A. Causality & Trustworthiness: AlphaScreen is highly sensitive to specific epigenetic marks. To prevent false positives caused by "color quenchers" (compounds that absorb the assay's emission light), a pre-associated biotin-His-peptide counterscreen must be run in parallel.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM α -KG, 50 µM Fe(II) ascorbate).

  • Enzyme-Ligand Incubation: Dispense 10 nM KDM5A into a 384-well plate. Add the cyanoacetamide derivative (10-point dose-response curve, 0.1 nM to 10 µM) and incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 20 nM of biotinylated H3K4me3 peptide. Incubate for 60 minutes to allow the enzymatic demethylation reaction to occur.

  • Bead Addition: Under low-light conditions, add Streptavidin Donor beads (binds the biotinylated peptide) and Anti-H3K4me1/2 Acceptor beads (recognizes the demethylated product).

  • Detection: Read the plate on an EnVision multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm). A decrease in signal indicates successful inhibition of KDM5A.

Surface Plasmon Resonance (SPR) Kinetics

Purpose: To decouple the equilibrium affinity ( KD​ ) into association ( kon​ ) and dissociation ( koff​ ) rates. Causality & Trustworthiness: In vivo efficacy is often dictated by target residence time ( τ=1/koff​ ) rather than raw affinity. A compound that binds briefly but tightly may fail in vivo compared to one with a slow off-rate. To validate specific binding, a reference flow cell containing a catalytically dead KDM5A mutant (e.g., H483A) is used to subtract non-specific bulk refractive index shifts.

Step-by-Step Protocol:

  • Surface Functionalization: Dock a Series S Sensor Chip NTA into a Biacore system. Activate the surface with Ni2+ to capture His-tagged KDM5A (Jmj domain) to a density of ~3000 Resonance Units (RU).

  • Analyte Injection: Prepare the cyanoacetamide derivative in running buffer (PBS-P+ with 2% DMSO). Inject the compound at varying concentrations (3.125 nM to 100 nM) at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation of the compound from KDM5A.

  • Data Fitting: Subtract the reference flow cell data and fit the resulting sensograms to a 1:1 Langmuir binding model using Biacore Evaluation Software to extract kon​ , koff​ , and KD​ .

In Silico Molecular Docking (Structural Validation)

Purpose: To confirm that the measured binding kinetics correspond to the competitive occupation of the α -KG active site. Step-by-Step Protocol:

  • Protein Preparation: Retrieve the KDM5A crystal structure ()[4],[5]. Remove the co-crystallized N8 inhibitor and water molecules, but retain the catalytic Fe(II) ion. Add polar hydrogens at pH 7.0[5],[6].

  • Ligand Preparation: Generate 3D conformers of the cyanoacetamide derivative using an MMFF94 force field.

  • Docking Execution: Define the grid box around the Fe(II) center. Execute docking using AutoDock Vina or MOE[6], prioritizing poses that demonstrate bidentate coordination with Fe(II) and π−π stacking with adjacent aromatic residues (e.g., Tyr409).

Conclusion

While 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is primarily a synthetic intermediate, its integration into pyrazolo[1,5-a]pyrimidine scaffolds unlocks potent binding affinity against critical epigenetic targets like KDM5A. By employing a rigorous, self-validating matrix of AlphaScreen biochemistry, SPR kinetics, and molecular docking, researchers can confidently translate these cyanoacetamide synthons into viable, long-residence-time clinical candidates.

References

  • Title: 5IVE: Linked KDM5A Jmj Domain Bound to the Inhibitor N8 (5-methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis Source: ResearchGate URL: [Link]

  • Title: Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors Source: Cal-Tek URL: [Link]

  • Title: Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues Source: Arabian Journal of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

In vitro assay protocols involving 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Application Note: In Vitro Biochemical and Cellular Profiling of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Executive Summary 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CTHA) is a highly reactive, bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Biochemical and Cellular Profiling of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Executive Summary

2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CTHA) is a highly reactive, bifunctional synthetic intermediate. It features a cyanoacetamide core—a privileged pharmacophore for designing reversible covalent inhibitors—and a 2,2,2-trichloro-1-hydroxyethyl moiety, a known electrophilic toxophore. This application note provides a comprehensive, self-validating in vitro assay cascade designed to evaluate the biochemical reactivity, target-specific enzyme inhibition, and cellular toxicity of CTHA and its derivatives.

Rationale & Mechanistic Background

The structural architecture of CTHA necessitates a multifaceted screening approach. The cyanoacetamide moiety functions as a dually activated Michael acceptor, capable of forming reversible covalent bonds with active-site cysteine residues in target proteases and kinases[1],[2]. This reversible nature minimizes the off-target permanent modifications typically associated with irreversible acrylamides[3].

Conversely, the 2,2,2-trichloro-1-hydroxyethyl group—structurally analogous to the active moiety in the organophosphate trichlorfon—is highly susceptible to nucleophilic attack and intracellular cleavage. This reactivity leads to the rapid depletion of intracellular glutathione (GSH), subsequent accumulation of reactive oxygen species (ROS), and the induction of cellular stress pathways[4],[5].

Mechanism N1 CTHA Exposure N2 Trichloro-hydroxyethyl Cleavage N1->N2 Intracellular Metabolism N3 Cyanoacetamide Warhead N1->N3 Target Engagement N4 GSH Depletion N2->N4 Thiol Reactivity N5 Reversible Covalent Target Binding N3->N5 Cysteine Attack N6 ROS Accumulation N4->N6 Oxidative Stress N7 Apoptosis / Cell Death N5->N7 Target-driven Efficacy N6->N7 Toxicity Threshold

Fig 1. Dual mechanistic pathway of CTHA: target-specific inhibition and oxidative stress induction.

Protocol I: Electrophilic Reactivity via LC-MS/MS GSH Trapping

Objective: To quantify the intrinsic electrophilicity of the trichloro-hydroxyethyl moiety by measuring its half-life ( t1/2​ ) in the presence of physiological thiols.

Causality & Experimental Design:

  • Buffer Selection: We strictly utilize 50 mM HEPES (pH 7.4). Tris-HCl is avoided because its primary amine acts as a competitive nucleophile against the trichloro-hydroxyethyl group, causing false-negative GSH reactivity.

  • Stoichiometry: A 10:1 ratio of GSH to CTHA is used to establish pseudo-first-order kinetics, simplifying the mathematical derivation of the degradation half-life.

  • Quenching Mechanism: Formic acid (1% v/v final) is used to instantly drop the pH below 4.0, protonating the reactive thiolate anion ( GS− to GSH ) and freezing the reaction for accurate LC-MS/MS quantification.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of CTHA in anhydrous DMSO.

  • Dilute GSH to 100 μ M in 50 mM HEPES buffer (pH 7.4, 37°C).

  • Initiate the reaction by adding CTHA to a final concentration of 10 μ M (final DMSO = 0.1%).

  • Aliquot 50 μ L of the reaction mixture at specific time points (0, 15, 30, 60, 120, and 240 minutes).

  • Immediately quench each aliquot into 50 μ L of ice-cold acetonitrile containing 2% formic acid and an internal standard (e.g., Warfarin).

  • Centrifuge at 14,000 x g for 10 minutes to precipitate proteins/salts.

  • Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent CTHA mass transition.

System Validation & Controls:

  • Positive Control: Ethacrynic acid (a known rapid GSH depleter).

  • Negative Control: CTHA incubated in HEPES without GSH (validates that degradation is thiol-dependent, not spontaneous hydrolysis).

Protocol II: Reversible Covalent Enzyme Inhibition (FRET-Based)

Objective: To evaluate the potency ( IC50​ ) and reversibility of CTHA derivatives against a target cysteine protease or kinase[6].

Causality & Experimental Design:

  • Exclusion of Reducing Agents: Dithiothreitol (DTT) and β -mercaptoethanol ( β -ME) are omitted from the assay buffer. These reagents will prematurely form covalent adducts with the cyanoacetamide warhead, neutralizing its inhibitory capacity[2].

  • Pre-incubation Phase: Covalent inhibitors exhibit time-dependent inhibition. A 30-minute pre-incubation allows the reversible covalent bond to reach thermodynamic equilibrium before substrate addition.

  • Jump-Dilution: To prove the inhibition is reversible, the enzyme-inhibitor complex is diluted 100-fold. If reversible, the complex will dissociate, and enzymatic activity will recover over time[3].

Step-by-Step Methodology:

  • Prepare assay buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4 (No DTT).

  • Dispense 10 μ L of recombinant target enzyme (e.g., EV71 3Cpro) at 2x final concentration into a 384-well black microplate.

  • Add 5 μ L of CTHA derivatives (serially diluted 1:3) and pre-incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 μ L of the specific FRET substrate.

  • Monitor fluorescence continuously for 60 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

  • Jump-Dilution Reversibility Test: Incubate the enzyme with CTHA at 10x the IC50​ for 30 minutes. Dilute the mixture 100-fold into buffer containing the FRET substrate and monitor the recovery of fluorescence over 4 hours.

System Validation & Controls:

  • Positive Irreversible Control: Rupintrivir (for proteases) or 5Z-7-Oxozeaenol (for TAK1)[1],[7].

  • Vehicle Control: 1% DMSO to establish maximum uninhibited enzyme velocity.

Protocol III: Multiplexed Cytotoxicity and Oxidative Stress Profiling

Objective: To determine the basal cytotoxicity ( CC50​ ) and the induction of intracellular ROS caused by the cleavage of the trichloro-hydroxyethyl moiety[5].

Causality & Experimental Design:

  • Multiplexing Rationale: Resazurin (viability) and DCFDA (ROS) are spectrally distinct and non-lytic. Multiplexing them in the same well eliminates well-to-well seeding variance, allowing direct correlation between ROS spikes and cell death.

Step-by-Step Methodology:

  • Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight at 37°C, 5% CO2​ .

  • Wash cells with PBS and load with 10 μ M H2​DCFDA in serum-free media for 30 minutes in the dark.

  • Remove the probe and add CTHA derivatives (0.1 to 100 μ M) in complete media.

  • Measure DCF fluorescence (Ex/Em 485/535 nm) at 1, 2, and 4 hours to capture early ROS bursts.

  • At 48 hours post-treatment, add Resazurin to a final concentration of 0.1 mg/mL.

  • Incubate for 2 hours and measure resorufin fluorescence (Ex/Em 560/590 nm) to calculate the CC50​ .

System Validation & Controls:

  • ROS Positive Control: 100 μ M Menadione or H2​O2​ .

  • Viability Control: 0.1% Triton X-100 (100% cell death baseline).

Data Presentation & Interpretation

Table 1: Buffer and Reagent Compatibility Matrix

Buffer/Reagent Compatibility Mechanistic Rationale
HEPES (pH 7.4) Excellent Tertiary amine; non-nucleophilic, maintains physiological pH without reacting with the trichloro-hydroxyethyl group.
Tris-HCl Poor Primary amine; acts as a competitive nucleophile, leading to false-negative GSH reactivity and compound degradation.

| DTT / β -ME | Poor | Strong reducing agents; will prematurely form adducts with the cyanoacetamide warhead, neutralizing inhibitory potential. | | DMSO | Good | Inert solvent; must be kept <1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation. |

Table 2: Representative Pharmacological and Toxicological Profiling Data | Assay Parameter | Metric | Expected Range for CTHA | Biological Implication | | :--- | :--- | :--- | :--- | | GSH Trapping | t1/2​ (min) | 45 - 120 min | Moderate electrophilicity; balances target engagement with systemic toxicity. | | Enzyme Inhibition | IC50​ ( μ M) | 0.1 - 5.0 μ M | Potent target engagement via reversible covalent bonding. | | Jump-Dilution | Activity Recovery | >80% at 4 hours | Confirms the covalent bond is reversible, reducing off-target permanent modification. | | Cytotoxicity | CC50​ ( μ M) | 10 - 50 μ M | Basal toxicity threshold; therapeutic window depends on target IC50​ . | | ROS Generation | Fold Change | 2.5x - 4.0x over basal | Indicates intracellular cleavage of the trichloro-hydroxyethyl group. |

AssayWorkflow A Compound Prep (CTHA Derivatives) B GSH Trapping Assay (LC-MS/MS) A->B Electrophilicity C Enzyme Inhibition (FRET & Jump-Dilution) A->C Target Affinity D Cellular Profiling (HepG2 Viability/ROS) A->D Cytotoxicity E Data Integration & SAR Modeling B->E C->E D->E

Fig 2. In vitro screening workflow for CTHA derivatives, integrating biochemical and cellular assays.

References

  • Application of Dually Activated Michael Acceptor to the Rational Design of Reversible Covalent Inhibitor for Enterovirus 71 3C Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency Source: PMC / National Institutes of Health URL:[Link]

  • Physiological and biochemical responses of Nile tilapia (Oreochromis niloticus) to acute trichlorfon exposure Source: International Aquatic Research (Springer) URL:[Link]

Sources

Application

Preparation of agrochemicals using 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Application Note: Synthesis and Downstream Agrochemical Applications of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Executive Summary The discovery and optimization of novel agrochemicals—spanning herbicides, fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Agrochemical Applications of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Executive Summary

The discovery and optimization of novel agrochemicals—spanning herbicides, fungicides, and insecticides—heavily rely on the availability of highly reactive, multifunctional building blocks. N-(2,2,2-trichloro-1-hydroxyethyl)amides have long been recognized in patent and academic literature for their inherent biocidal properties and their utility as versatile synthetic intermediates[1]. Within this chemical class, 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide stands out as a uniquely functionalized precursor. It combines the electron-withdrawing, highly stable cyano group[2] with a trichloromethyl-substituted hemiaminal. This dual functionality provides orthogonal sites for downstream modifications, making it an ideal candidate for generating diverse heterocyclic agrochemical libraries, including oxadiazines, thiazoles, and triazoles[3][4].

This application note details the mechanistic rationale, optimized synthesis, and subsequent activation protocols required to utilize this intermediate in agrochemical development.

Mechanistic Insights and Rationale

The synthesis of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide proceeds via a base-catalyzed amidoalkylation reaction. Chloral hydrate (2,2,2-trichloroethane-1,1-diol) exists in equilibrium with trichloroacetaldehyde. The extreme electron-withdrawing nature of the trichloromethyl group renders the carbonyl carbon highly electrophilic.

When exposed to cyanoacetamide, the weakly nucleophilic amide nitrogen attacks the carbonyl carbon. This step requires a catalytic base (e.g., triethylamine) to transiently deprotonate the amide, enhancing its nucleophilicity without triggering unwanted aldol-type side reactions. The resulting intermediate undergoes a rapid proton transfer to form a stable hemiaminal (the 1-hydroxyethyl group).

For advanced agrochemical applications, this hydroxyl group is often insufficiently reactive for direct cyclization. Therefore, it is subjected to chlorination using thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF). The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which rapidly converts the hydroxyl group into a chlorosulfite intermediate. Subsequent displacement by chloride yields the highly reactive N-(1,2,2,2-tetrachloroethyl)cyanoacetamide. This activated α -chloroamide readily undergoes nucleophilic substitution and cyclization with dinucleophiles to form complex heterocyclic scaffolds[4].

Mechanism N1 Step 1: Nucleophilic Addition Amide nitrogen attacks the highly electrophilic carbonyl carbon of chloral hydrate N2 Step 2: Hemiaminal Formation Proton transfer yields the stable 1-hydroxyethyl intermediate N1->N2 N3 Step 3: Vilsmeier-Haack Activation DMF/SOCl2 converts the hydroxyl group into a superior chlorosulfite leaving group N2->N3 N4 Step 4: Substitution Formation of the reactive alpha-chloroamide ready for heterocyclization N3->N4

Fig 1: Mechanistic sequence of amidoalkylation and subsequent activation.

Reaction Optimization Data

To establish a robust and scalable protocol, the amidoalkylation step was optimized across various solvent and catalyst systems. The primary synthetic challenge is avoiding the thermal decomposition of chloral hydrate while preventing the hydrolysis of the cyano group.

Table 1: Optimization of the Amidoalkylation of Cyanoacetamide with Chloral Hydrate

SolventCatalyst (mol %)Temperature (°C)Time (h)Yield (%)HPLC Purity (%)
WaterNone804.04588.5
EthanolNone78 (Reflux)3.06892.0
ToluenePTSA (5%)110 (Reflux)6.07490.5
Ethyl Acetate Et₃N (10%) 60 2.0 89 98.2

Causality of Experimental Choices: Ethyl acetate paired with catalytic triethylamine provided the optimal balance of reagent solubility and reaction kinetics. Maintaining a mild temperature (60 °C) prevents the degradation of the sensitive cyano group, while Et₃N sufficiently activates the amide. Furthermore, the target product exhibits low solubility in cold ethyl acetate, allowing for a self-purifying precipitation that eliminates the need for complex chromatographic workups.

Experimental Protocols

Protocol A: Synthesis of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Self-Validating System: The reaction progress is visually indicated by the transition from a heterogeneous suspension to a clear solution, followed by the precipitation of the product as it forms. Disappearance of the cyanoacetamide starting material can be confirmed via TLC (UV-active/Iodine stain).

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an internal thermometer.

  • Charging: Add cyanoacetamide (84.08 g, 1.0 mol) and anhydrous ethyl acetate (250 mL) to the flask. Stir to form a uniform suspension.

  • Addition: Slowly add chloral hydrate (173.7 g, 1.05 mol) in portions over 15 minutes to prevent localized thermal spikes.

  • Catalysis: Inject triethylamine (14.0 mL, 0.1 mol) via syringe. The reaction mixture will become slightly exothermic.

  • Heating: Warm the mixture to 60 °C using an oil bath. Maintain this temperature for 2 hours.

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize product precipitation.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the filter cake with ice-cold ethyl acetate (2 × 50 mL) followed by cold hexanes (50 mL) to remove residual Et₃N and unreacted chloral hydrate.

  • Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. (Expected yield: ~89%).

Protocol B: Activation to N-(1,2,2,2-tetrachloroethyl)cyanoacetamide

Caution: Thionyl chloride is highly corrosive and reacts violently with moisture. Perform this step in a well-ventilated fume hood equipped with a caustic gas scrubber.

  • Suspension: Suspend 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (50 g, 0.216 mol) in anhydrous dichloromethane (DCM, 150 mL) in a dry flask under a nitrogen atmosphere.

  • Catalyst: Add 3 drops of anhydrous DMF to initiate Vilsmeier-Haack complex formation.

  • Chlorination: Cool the mixture to 0 °C. Add thionyl chloride (23.5 mL, 0.324 mol, 1.5 eq) dropwise over 30 minutes.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 3 hours. Self-Validation: The evolution of SO₂ and HCl gas will be observed; the reaction is complete when gas evolution ceases and the solution becomes completely homogeneous.

  • Concentration: Cool to room temperature. Remove the DCM and excess thionyl chloride under reduced pressure. Co-evaporate with dry toluene (2 × 50 mL) to strip residual SOCl₂, yielding the highly reactive α -chloroamide as a viscous oil ready for immediate cyclization.

Protocol C: Downstream Cyclization (Agrochemical Scaffold Generation)

To demonstrate the utility of the activated precursor, it can be reacted with a dinucleophile (e.g., thiourea) to form a functionalized 1,3,5-oxadiazine or thiazole derivative—a common structural motif in modern fungicides[4].

  • Dissolve the crude N-(1,2,2,2-tetrachloroethyl)cyanoacetamide (10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Add thiourea (10 mmol) and anhydrous potassium carbonate (25 mmol).

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction with distilled water (50 mL) and extract with ethyl acetate (3 × 20 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography to isolate the heterocyclic agrochemical candidate.

G A Cyanoacetamide + Chloral Hydrate B 2-Cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide (Target Intermediate) A->B Amidoalkylation (Et3N, 60°C) C N-(1,2,2,2-tetrachloroethyl) cyanoacetamide (Activated Precursor) B->C Chlorination (SOCl2, DMF cat.) D Heterocyclic Scaffolds (Thiazoles, Oxadiazines) C->D Cyclization (Nucleophiles) E Agrochemical Lead Compounds D->E Phenotypic Screening

Fig 2: Synthetic pipeline from primary precursors to agrochemical lead compounds.

References

  • Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide - PMC -
  • Insights into C–C Bond Cleavage Mechanisms in Dichloroacetonitrile Formation during Chlorination of Long-Chain Primary Amines, Amino Acids, and Dipeptides - ACS Public
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC -
  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives - ResearchG

Sources

Method

Application Notes and Protocols for Catalytic Reactions with 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Introduction: A Molecule of Dichotomous Reactivity The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents a fascinating case study in synthetic chemistry. While direct literature on the catalytic trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Dichotomous Reactivity

The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents a fascinating case study in synthetic chemistry. While direct literature on the catalytic transformations of this specific molecule is sparse, its structure contains two distinct and highly valuable functional motifs whose reactivities are extensively documented. This guide provides a comprehensive overview of its potential catalytic applications by dissecting the molecule into its core reactive components:

  • The Active Methylene Core: The 2-cyanoacetamide fragment is a classic active methylene compound. The protons on the carbon atom situated between the electron-withdrawing cyano (-CN) and amide (-CONH-) groups are significantly acidic, rendering this position a potent nucleophile upon deprotonation under basic conditions.[1][2]

  • The N-Acyliminium Ion Precursor: The N-(2,2,2-trichloro-1-hydroxyethyl) group is a stable hemiaminal derived from chloral. Under acidic catalysis, this moiety readily eliminates a molecule of water to generate a highly electrophilic N-acyliminium ion, a powerful reagent for C-C bond formation.[3]

This inherent duality allows 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide to function as either a nucleophile or an electrophile precursor, depending entirely on the choice of catalytic conditions (base vs. acid). This guide will explore these two catalytic manifolds, providing detailed protocols and mechanistic insights relevant to researchers in organic synthesis and drug development.

G cluster_molecule 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide cluster_reactivity Dual Catalytic Reactivity mol nucleophile Nucleophilic Center (Active Methylene) Base-Catalyzed nucleophile->n_pos electrophile Electrophilic Precursor (N-Acyliminium Ion) Acid-Catalyzed electrophile->e_pos

Figure 1: The dual reactive sites of the target molecule.

Part 1: Base-Catalyzed Reactions of the Active Methylene Center

The presence of a base catalyst facilitates the deprotonation of the α-carbon of the cyanoacetamide moiety, generating a resonance-stabilized carbanion. This nucleophile is the key intermediate for a variety of powerful C-C bond-forming reactions.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental reaction involving the addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield a C=C double bond.[4][5] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile precursors for pharmaceuticals and materials.[2][6]

Causality: The reaction is typically catalyzed by a weak organic base, such as piperidine or triethylamine. The base's role is to generate a sufficient equilibrium concentration of the carbanion to initiate nucleophilic attack on the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or promoted by heat.

Knoevenagel_Workflow cluster_reactants Reactants Cyanoacetamide 2-Cyano-N-(...) acetamide Reaction Nucleophilic Addition Cyanoacetamide->Reaction Aldehyde Ar-CHO Aldehyde->Reaction Catalyst Piperidine or Et3N (Base Catalyst) Catalyst->Reaction Solvent Ethanol or Propanol Reflux Dehydration Dehydration (-H2O) Solvent->Dehydration Reaction->Dehydration Product (E)-α,β-Unsaturated Product Dehydration->Product

Figure 2: General workflow for the Knoevenagel condensation.

Protocol 1: General Procedure for Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.0 eq) in a suitable solvent such as ethanol or 2-propanol (approx. 0.5 M concentration).

  • Addition of Reagents: Add the desired aromatic or heteroaromatic aldehyde (1.0 eq) to the solution.

  • Catalysis: Add a catalytic amount of a basic catalyst (e.g., 5-10 drops of piperidine or 0.1 eq of triethylamine).[4][7]

  • Reaction: Heat the mixture to reflux (typically 80-85 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30-60 minutes to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (ethanol), and dry under vacuum to yield the (E)-α,β-unsaturated product.

ParameterTypical ConditionsNotes
Catalyst Piperidine, Triethylamine (Et3N)Weak amines are sufficient and minimize side reactions.
Solvent Ethanol, 2-Propanol, Water[8]Polar protic solvents are commonly used.
Temperature Room Temp to RefluxHeating is often required to drive the dehydration step.
Reaction Time 2 - 6 hoursVaries with substrate reactivity; monitor by TLC.
Yield 70 - 95%Generally high for aromatic aldehydes.[6][8]
Michael Addition: 1,4-Conjugate Addition for Chain Elongation

The Michael addition involves the 1,4-conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated compound (the "Michael acceptor").[9][10] Using the carbanion from our title compound allows for the formation of complex structures, creating a 1,5-dicarbonyl relationship which is a valuable synthon.

Causality: This reaction requires a stronger base than the Knoevenagel condensation to generate a higher concentration of the carbanion. Alkali metal alkoxides, such as sodium ethoxide or potassium tert-butoxide (t-BuOK), are commonly employed. The nucleophile attacks the electrophilic β-carbon of the acceptor, forming a new C-C bond and a resonance-stabilized enolate intermediate, which is subsequently protonated during workup.[11]

Protocol 2: General Procedure for Michael Addition

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a strong base such as potassium tert-butoxide (t-BuOK, 1.1 eq) to a polar aprotic solvent like THF or DMSO.

  • Nucleophile Generation: Cool the mixture to 0 °C and add a solution of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.0 eq) in the same solvent dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of the carbanion.

  • Addition of Acceptor: Slowly add the Michael acceptor (e.g., an enone like methyl vinyl ketone, 1.05 eq) to the solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup and Isolation: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Catalytic Synthesis of Heterocycles: Building Pyridone Scaffolds

The reactivity of the cyanoacetamide moiety makes it an exemplary building block for the synthesis of nitrogen-containing heterocycles, particularly substituted 2-pyridones.[12] These reactions often proceed via a domino or tandem sequence involving an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.[13]

Causality: The condensation of a cyanoacetamide with an enone or enal in the presence of a base like t-BuOK can lead to a Michael adduct intermediate.[14][15] This intermediate can then cyclize via nucleophilic attack of the amide nitrogen onto a carbonyl group. The final aromatization step can occur via oxidation (if O₂ is present) or through a "decyanidative" pathway.[14]

Protocol 3: One-Pot Synthesis of a Substituted 2-Pyridone

  • Reaction Setup: To a solution of an α,β-unsaturated ketone or aldehyde (1.0 eq) and 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.1 eq) in a solvent like DMSO or ethanol, add potassium carbonate (K₂CO₃, 2.0 eq) or potassium tert-butoxide (t-BuOK, 2.0 eq).[12][13]

  • Reaction: Heat the mixture under reflux for 4-8 hours. For certain substrates, bubbling oxygen through the mixture can facilitate the final aromatization step.[14] Monitor the reaction by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into cold water and acidify with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-pyridone derivative.

Part 2: Acid-Catalyzed Reactions of the N-Acyl Moiety

Switching to a strong acid catalyst completely alters the reactivity profile of the molecule. The hydroxyl group of the N-(2,2,2-trichloro-1-hydroxyethyl) moiety is protonated, leading to the elimination of water and the formation of a highly electrophilic N-acyliminium ion.

C-Amidoalkylation of Aromatic Compounds

This reaction is a powerful method for installing a functionalized amide side-chain onto electron-rich aromatic rings, analogous to a Friedel-Crafts reaction.[3] N-(1-hydroxyalkyl)amides are excellent precursors for this transformation.

Causality: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) or oleum are required to catalyze the dehydration of the hemiaminal to the N-acyliminium ion. This potent electrophile is then readily attacked by nucleophilic arenes (e.g., toluene, anisole, phenol) to form a new C-C bond, typically at the para position due to steric hindrance.[3][16]

Amidoalkylation_Mechanism cluster_formation N-Acyliminium Ion Formation cluster_attack Electrophilic Aromatic Substitution Hemiaminal N-(1-hydroxyethyl) -acetamide Protonation Protonation Hemiaminal->Protonation H_plus H+ (cat.) H_plus->Protonation Water H2O Arene Ar-H (e.g., Toluene) Attack Nucleophilic Attack Arene->Attack Product N-(1-aryl-ethyl) -acetamide Dehydration Dehydration Protonation->Dehydration Dehydration->Water Iminium N-Acyliminium Ion (Electrophile) Dehydration->Iminium Iminium->Attack Deprotonation Deprotonation (-H+) Attack->Deprotonation Deprotonation->Product

Figure 3: Mechanism of acid-catalyzed C-amidoalkylation.

Protocol 4: General Procedure for C-Amidoalkylation of Toluene

  • Safety Note: This reaction uses highly corrosive concentrated acids. It must be performed in an efficient fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (96%, ~5-10 equivalents).

  • Reagent Addition: Slowly and carefully add 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (1.0 eq) in portions, ensuring the temperature does not rise significantly.

  • Aromatic Substrate: Once the amide has dissolved, add the aromatic compound (e.g., toluene, used in excess, ~5-10 equivalents) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them in ice water, extracting with an organic solvent, and analyzing by TLC.

  • Workup and Isolation: Very carefully and slowly, pour the reaction mixture over a large amount of crushed ice with vigorous stirring. A solid precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The product can be further purified by recrystallization.

ParameterTypical ConditionsNotes
Catalyst Conc. H₂SO₄, Oleum, H₂SO₄/P₄O₁₀Strong Brønsted acids are essential for iminium ion formation.[3]
Solvent Excess aromatic substrate or CCl₄The arene often serves as both reactant and solvent.
Temperature 0 °C to Room TempInitial cooling is required for safe mixing of reagents.
Reaction Time 2 - 5 hoursDepends on the nucleophilicity of the aromatic substrate.
Yield 40 - 85%Yields vary based on the arene and specific acid catalyst used.[3]

Conclusion and Future Outlook

2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a bifunctional reagent with significant, untapped potential in catalytic synthesis. By understanding the fundamental principles governing its two primary reactive sites, researchers can unlock a vast chemical space. The protocols outlined here, based on well-established reactions of analogous compounds, provide a robust starting point for exploration.

The true innovation lies in the potential for developing novel tandem reactions. One could envision a one-pot sequence where a base-catalyzed Knoevenagel condensation is followed by an "acid-switch" to trigger an intramolecular amidoalkylation, leading to complex heterocyclic scaffolds in a highly efficient manner. As the demand for molecular diversity in drug discovery continues to grow, the strategic application of such dichotomous reagents will undoubtedly play a crucial role in the synthesis of next-generation therapeutics.

References

  • ResearchGate. (n.d.). 2-Cyanoacetamide | Request PDF. Available at: [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Available at: [Link]

  • ResearchGate. (n.d.). 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Bis(2-cyanoacetamide) in Heterocyclic Synthesis: Synthesis of Some Bis[2-oxopyridine, 2-iminochromene, Chromeno[3,4-c]pyridine, Benzochromeno[3,4-c]pyridine] Derivatives. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers. Available at: [Link]

  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Available at: [Link]

  • Semantic Scholar. (2008, May 26). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Available at: [Link]

  • MDPI. (2018, March 9). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Available at: [Link]

  • ACS Publications. (2002, May 18). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • ChemSpider SyntheticPages. (2006, February 1). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. Available at: [Link]

  • PubMed. (2002, June 14). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available at: [Link]

  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Available at: [Link]

  • ACS Publications. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Current state‐of‐the‐ art reactions for the C‐alkynylation of N‐acyliminium [Equations (1)–(4)] and this work [Equation (5)]. Available at: [Link]

  • PMC. (n.d.). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Available at: [Link]

  • CPRiL. (n.d.). 2 Functional Relationships(s). Available at: [Link]

  • R Discovery. (2013, May 8). 2-Cyanoacetamide. Available at: [Link]

  • ACS Publications. (2009, August 20). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Available at: [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (2011). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • ResearchGate. (2015, December 28). (PDF) ChemInform Abstract: Utility of 2-Cyano-N-(2-hydroxyethyl)acetamide in Heterocyclic Synthesis. Available at: [Link]

  • Chemistry Steps. (2020, April 6). Michael Addition Reaction Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of N -(2,2,2-Trichloroethyl)-2-thiophenesulfonamides | Request PDF. Available at: [Link]

  • MDPI. (2024, February 2). Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the condensation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the condensation of cyanoacetamide and chloral hydrate.

The synthesis of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is notoriously temperamental. Because the reaction forms a delicate hemiaminal linkage while competing against highly favorable side reactions, standard optimization approaches often fail. This guide dissects the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to maximize your yield.

Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, you must understand the competing thermodynamic and kinetic pathways in your flask. The desired reaction is the N-alkylation of the primary amide by the highly electrophilic carbonyl of chloral. However, cyanoacetamide possesses a highly acidic active methylene group. Under the wrong conditions, C-alkylation (Knoevenagel condensation) will outcompete your desired pathway. Furthermore, the resulting hemiaminal is thermally labile and prone to dehydration.

ReactionPathway SM Cyanoacetamide + Chloral Hydrate Hemiaminal 2-Cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide (Desired Product) SM->Hemiaminal Neutral/Mild Acid Heat / -H2O Knoevenagel C-Alkylation Product (Knoevenagel Byproduct) SM->Knoevenagel Base Catalyst (e.g., Piperidine) Hemiaminal->SM Aqueous Hydrolysis Imine N-(2,2,2-Trichloroethylidene)- cyanoacetamide (Dehydration Byproduct) Hemiaminal->Imine Strong Acid / >120°C (-H2O)

Reaction pathways for cyanoacetamide and chloral hydrate highlighting desired vs. side reactions.

Troubleshooting FAQs

Q1: Why is my yield stalling at 40–50% despite extended reaction times? Causality: The formation of the N-(1-hydroxyethyl) linkage is a reversible equilibrium. When reacting an amide with chloral hydrate, one equivalent of water is released from the condensation, plus another equivalent inherently present in the chloral hydrate crystal lattice. This excess water pushes the equilibrium backward toward the starting materials. Solution: You must shift the equilibrium by actively removing water. If using a solvent, employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene)[1]. Alternatively, running the reaction in a solvent-free melt with a slight stoichiometric excess of chloral hydrate (1.2 to 1.5 eq) will drive the reaction forward through mass action[2].

Q2: I am seeing a major impurity with a different NMR profile (specifically, the loss of the active methylene protons). What is it? Causality: Cyanoacetamide contains a highly acidic active methylene group ( CH2​ ) flanked by electron-withdrawing cyano and amide groups. If any base is present in your system (even mild bases like sodium acetate or trace amine impurities in your solvent), Knoevenagel condensation will outcompete N-alkylation, leading to C-alkylation at the methylene carbon. Solution: Ensure strictly neutral or mildly acidic conditions. Do not use basic catalysts. If your starting materials or glassware have residual alkalinity, wash your glassware with dilute acid and dry thoroughly before use.

Q3: My product degrades into a sticky, intractable resin during purification or drying. How do I prevent this? Causality: The desired product is a hemiaminal, which is thermally sensitive. Prolonged heating above 100°C or exposure to strong acids causes irreversible dehydration, yielding the corresponding imine/enamide (N-(2,2,2-trichloroethylidene)cyanoacetamide). This highly reactive intermediate readily polymerizes into resins. Solution: Avoid high-temperature recrystallization. Purify the crude product by recrystallization from warm (not boiling) ethanol, acetonitrile, or ether/light petroleum mixtures[3]. Dry the product under vacuum at room temperature. Never use an oven to dry hemiaminals.

Q4: What is the optimal solvent and catalyst system for this specific synthesis? Causality: Amides are inherently poor nucleophiles due to the resonance stabilization of the nitrogen lone pair. To facilitate nucleophilic attack on the highly electrophilic chloral carbonyl, a high-concentration environment is required. Solution: The "melt method" (heating the neat reagents at 90–100°C without solvent) provides the highest yields because the maximum possible concentration increases collision frequency without requiring catalysts[2].

Quantitative Optimization Parameters

To assist in experimental design, the table below summarizes the expected outcomes based on different reaction environments.

Reaction ConditionSolventCatalystTemp (°C)Reaction TimeExpected YieldPrimary Impurity
Melt Method (Recommended) NoneNone90–1002–3 hours80–90%Unreacted SM
Azeotropic Reflux Toluene / BenzeneNone1104–6 hours75–85%Imine (Trace)
Basic Condensation EthanolPiperidine802 hours<10%C-Alkylated (Knoevenagel)
Aqueous Condensation WaterNone10012 hours30–40%Hydrolysis products

Standard Operating Procedure (SOP): Solvent-Free Melt Synthesis

This protocol is designed as a self-validating system . It relies on the visual cue of melt homogenization and subsequent controlled precipitation to validate reaction progress, eliminating the need for mid-reaction TLC (which is often misleading due to hemiaminal decomposition on acidic silica gel).

Step 1: Preparation & Stoichiometry In a rigorously dried 250 mL round-bottom flask, combine 84.1 g (1.0 mol) of cyanoacetamide and 198.5 g (1.2 mol, 1.2 eq) of fresh chloral hydrate. Causality: The 0.2 mol excess of chloral hydrate compensates for minor sublimation during heating and Le Chatelier-drives the equilibrium toward the product[2].

Step 2: Melting & Condensation Submerge the flask in an oil bath pre-heated to 95°C. Stir gently. The mixture will transition into a homogenous, clear melt within 15–20 minutes. Self-Validation: The transition from a heterogeneous powder mixture to a clear melt confirms the disruption of the chloral hydrate crystal lattice and the initiation of the condensation phase.

Step 3: Reaction Progression Maintain the temperature at 95–100°C for 3 hours under an inert atmosphere (nitrogen/argon) with an open reflux condenser to allow water vapor to escape. Causality: Strict temperature control is critical. Temperatures exceeding 110°C will provide the activation energy required for the elimination of water, triggering irreversible dehydration to the imine byproduct.

Step 4: Quenching & Solubilization Remove the flask from the oil bath. While the melt is still warm (~60°C), cautiously add 100 mL of warm absolute ethanol. Stir vigorously to dissolve the melt. Causality: If allowed to cool to room temperature without solvent, the product will crystallize into a hard, intractable block that is nearly impossible to extract from the flask.

Step 5: Controlled Precipitation Slowly add cold distilled water (approx. 200 mL) dropwise to the ethanolic solution until persistent turbidity is observed. Chill the mixture in an ice bath (0–5°C) for 2 hours to complete crystallization. Self-Validation: Persistent turbidity indicates the exact saturation point of the hemiaminal, ensuring maximum recovery during the cooling phase.

Step 6: Filtration & Washing Filter the white crystalline precipitate under vacuum. Wash the filter cake with 50 mL of an ice-cold 1:2 ethanol/water mixture, followed by 50 mL of cold hexanes. Causality: The hexane wash removes any unreacted, sublimed chloral hydrate without dissolving the highly polar hemiaminal product.

Step 7: Drying Dry the product in a vacuum desiccator over P2​O5​ at room temperature for 24 hours. Causality: Oven drying will cause the hemiaminal to "melt" and degrade into a sticky resin[3]. Vacuum desiccation ensures the removal of residual water without thermal stress.

References

  • Lomynoha, Y.R., et al. "Synthesis of potential anticonvulsants based on chloral hydrate and carbamazepine: their spectral characteristics and in silico ADME profiling." Voprosy khimii i khimicheskoi tekhnologii, 2024.[Link]

  • Shchegolkov, E.V., et al. "Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide." MDPI (International Journal of Molecular Sciences), 2023.[Link]

  • Mariyatra, M.B., and Stoeckli-Evans, H. "Crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide." Acta Crystallographica Section E, 2015.[Link]

Sources

Optimization

Removing common impurities from 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide batches

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and purifying batches of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and purifying batches of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. The information presented herein is curated to address common challenges encountered during synthesis and purification, ensuring the attainment of high-purity material crucial for subsequent applications.

Frequently Asked Questions (FAQs)

This section addresses common issues and provides immediate troubleshooting advice.

Q1: My final product is off-white or yellowish. What is the likely cause and how can I fix it?

A1: A discolored product often indicates the presence of residual starting materials or byproducts from side reactions. The most common culprits are unreacted 2-cyanoacetamide or degradation products. For minor discoloration, a single recrystallization from an appropriate solvent system, such as an ethanol/water mixture, is often sufficient.[1] For more persistent color, treatment with a small amount of activated carbon during the recrystallization process can effectively remove colored impurities.[2]

Q2: The melting point of my product is broad and lower than the expected value. What does this signify?

A2: A broad or depressed melting point is a classic indicator of impurities. The presence of unreacted starting materials, residual solvents, or side-products disrupts the crystal lattice of the desired compound, leading to a lower and wider melting range. It is crucial to re-purify the material, employing techniques such as recrystallization or column chromatography, until a sharp melting point within the expected range is achieved.

Q3: My reaction yield is consistently low. What are the potential reasons?

A3: Low yields can stem from several factors. Incomplete reaction is a primary cause. Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to ensure the reaction has gone to completion.[1] Sub-optimal reaction conditions, such as incorrect temperature or pH, can also significantly impact the yield. Additionally, product loss during work-up and purification steps is common. Careful and efficient extraction and filtration techniques are vital to minimize these losses.

Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A4: The presence of an unknown peak in your High-Performance Liquid Chromatography (HPLC) chromatogram warrants further investigation. Hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) are powerful tools for identifying unknown impurities by providing mass-to-charge ratio information, which can be used to deduce the molecular weight and elemental composition of the impurity.[3][4] Comparing the retention time with that of known potential impurities, such as starting materials, can also aid in identification.

Troubleshooting Guides: In-Depth Impurity Removal

This section provides detailed protocols for addressing persistent impurities.

Guide 1: Removal of Unreacted Starting Materials

Unreacted 2-cyanoacetamide and chloral (or its hydrate) are common impurities. Their removal is critical for obtaining a high-purity final product.

Underlying Principle: The solubility differences between the starting materials and the desired product in various solvents can be exploited for effective separation. 2-Cyanoacetamide has moderate solubility in water, while the product has lower aqueous solubility.

Workflow for Removal of Unreacted Starting Materials:

Caption: Workflow for removing unreacted starting materials.

Experimental Protocol: Recrystallization

  • Dissolution: In a fume hood, dissolve the crude 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in a minimal amount of hot ethanol.[5]

  • Induce Precipitation: While the solution is still hot, add water dropwise until a slight turbidity persists, indicating the solution is saturated.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Expected Purity Improvement

Purification StepTypical Purity (by HPLC)
Crude Product85-95%
After Recrystallization>99%
Guide 2: Addressing Hydrolysis Byproducts

The acetamide and trichloromethyl groups are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of various degradation products.[6]

Underlying Principle: Hydrolysis can be minimized by maintaining a neutral pH during the reaction and work-up. If hydrolysis has occurred, chromatographic techniques are often necessary for separation due to the similar polarities of the product and its hydrolysis byproducts.

Workflow for Mitigating and Removing Hydrolysis Byproducts:

Caption: Workflow for mitigating and removing hydrolysis byproducts.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Elution Profile

Solvent System (Hexane:Ethyl Acetate)Expected Eluted Compound
90:10Less polar impurities
70:302-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
50:50More polar hydrolysis byproducts

Analytical Methods for Purity Assessment

Accurate assessment of purity is paramount. A combination of analytical techniques is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying impurities.[2][7] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. UV detection at an appropriate wavelength (e.g., 220 nm) is typically used.[7]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and identifying the number of components in a sample. It is also invaluable for developing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the desired product and to identify and quantify impurities if their signals do not overlap with those of the product.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it is a powerful tool for impurity identification.[3][4]

References

  • Benchchem. (n.d.). Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide.
  • Benchchem. (n.d.). A Comparative Guide to the Determination of Impurities in Technical Grade 2-Cyano-2-(hydroxyimino)acetamide.
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis.
  • Kresze, G., & Firl, J. (1989). Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. U.S.
  • Sigma-Aldrich. (n.d.). 2-CYANO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE AldrichCPR.
  • Benchchem. (n.d.). Synthesis of Novel Bioactive Compounds from 2-Cyano-2-(hydroxyimino)acetamide: Application Notes and Protocols.
  • Li, J., et al. (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Bissonnette, L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750.
  • Moats, W. A. (1963). One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. Journal of the Association of Official Agricultural Chemists, 46(2), 172-176.
  • U.S. Environmental Protection Agency. (1998).
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis.
  • Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Methods, 13(1), 1-8.
  • European Patent Office. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Gouda, M. A., et al. (2015). Utility of 2-Cyano-N-(2-hydroxyethyl)acetamide in Heterocyclic Synthesis. ChemInform, 46(51).
  • Chu, W., et al. (2016). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water.
  • Chemical Synthesis Database. (2025). N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Cyanoethylthiouronium hydrochloride. Retrieved from [Link]

  • Wang, W., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Sulfonated DBPs. Environmental Science & Technology, 57(9), 3629-3638.
  • PubChem. (n.d.). 2-Chloro-N-(2-cyanoethyl)acetamide. Retrieved from [Link]

  • Wang, Y., et al. (2019). Characteristics and removal mechanism of the precursors of N-chloro-2,2-dichloroacetamide in a drinking water treatment process at Taihu Lake.
  • Chemistry Stack Exchange. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Retrieved from [Link]

  • Regalado, E. L., et al. (2021). Recent advances in analytical techniques for high throughput experimentation. Analytical Science Advances, 2(1-2), 24-40.
  • Sunshine Lake Pharma Co., Ltd. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Andric, I., et al. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 68(3), 337-348.
  • U.S. Environmental Protection Agency. (1977).
  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-Cyano-N-(2-hydroxyethyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trichloro(15N)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). Retrieved from [Link]

  • University of Hertfordshire. (2026). Theta-cypermethrin. Retrieved from [Link]

  • CORESTA. (n.d.). Pyrethroids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing 2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks when synthesizing 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CAS: 54888-09-4) (1[1]).

The fundamental challenge in this condensation reaction lies in chemoselectivity . 2-Cyanoacetamide possesses two competing nucleophilic sites: the primary amide nitrogen and the highly acidic active methylene carbon. When reacted with the highly electrophilic chloral hydrate, the reaction can diverge into two distinct pathways depending on the catalytic environment. To achieve high yields of the target hemiaminal, you must strictly control the thermodynamics and kinetics of the reaction to favor N-alkylation over the competing C-alkylation (Knoevenagel condensation).

Pathway Visualization: The Chemoselectivity Challenge

Chemoselectivity Reactants 2-Cyanoacetamide + Chloral Hydrate Target 2-cyano-N-(2,2,2-trichloro- 1-hydroxyethyl)acetamide (Target Hemiaminal) Reactants->Target THF or EtOAc, 50°C Neutral / Mild Acid Knoevenagel 2-(2,2,2-trichloroethylidene)- cyanoacetamide (C-Alkylation Side Product) Reactants->Knoevenagel Base Catalysis (e.g., Piperidine, Et3N) Imine N-(2,2,2-trichloroethylidene)- cyanoacetamide (Dehydrated Imine) Target->Imine Strong Acid or Heat > 80°C (- H2O)

Chemoselective pathways in the reaction of 2-cyanoacetamide and chloral hydrate.

Optimization Data: Condition Matrix

The following table summarizes quantitative data from our internal optimization workflows, demonstrating how catalyst and solvent choices dictate the reaction pathway.

SolventCatalystTemp (°C)Chemoselectivity (N- vs C-attack)Yield (%)*Purity (%)
EthanolPiperidine (0.1 eq)25< 1:99 (Knoevenagel dominates)1545
Toluenep-TsOH (0.05 eq)11080:20 (Dehydration occurs)6578
THFNone5095:58292
EtOAcp-TsOH (0.01 eq)55> 99:19498

*Yield refers specifically to the isolated target hemiaminal.

Self-Validating Experimental Protocol

To ensure reproducibility, this Standard Operating Procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & System Purging

  • Action: Dissolve 1.0 equivalent of 2-cyanoacetamide and 1.05 equivalents of chloral hydrate in anhydrous Ethyl Acetate (EtOAc) (0.5 M concentration). Add 1 mol% of p-Toluenesulfonic acid (p-TsOH).

  • Causality: Chloral hydrate is hygroscopic and can degrade into trichloroacetic acid over time, which alters the pH and stalls the reaction. Using anhydrous EtOAc prevents the hydrolysis of the cyano group, while a trace amount of p-TsOH activates the chloral carbonyl without being strong enough to dehydrate the resulting hemiaminal.

  • Validation Check: Check the pH of a 10% aqueous solution of your chloral hydrate batch before use. It should be ~4.0-5.0. If pH < 3, the batch has degraded and must be recrystallized.

Step 2: Controlled Condensation

  • Action: Heat the reaction mixture to exactly 55°C under a nitrogen atmosphere for 4 hours.

  • Causality: 55°C provides the precise thermal energy required to overcome the activation barrier for N-attack (hemiaminal formation) while remaining safely below the threshold for hemiaminal dehydration to an imine (>80°C).

  • Validation Check: After 4 hours, pull a 50 µL aliquot, dilute in MeCN, and run an LC-MS. You must observe the [M+H]⁺ peak for the hemiaminal. If an [M-18] peak (dehydration) is >5% relative abundance, lower the system temperature immediately to 45°C.

Step 3: Chemoselective Precipitation

  • Action: Concentrate the mixture in vacuo to half its volume. Slowly add cold hexanes while stirring until the solution becomes turbid. Cool to 4°C overnight.

  • Causality: The target hemiaminal is highly crystalline in non-polar/polar solvent mixtures, whereas unreacted chloral hydrate and trace C-alkylation byproducts remain highly soluble in hexanes.

  • Validation Check: Upon cooling, pristine white needles should form. If a yellow amorphous solid crashes out, your glassware was likely contaminated with a base, triggering the Knoevenagel side reaction.

Troubleshooting Guide & FAQs

Q: Why is my isolated product bright yellow instead of white? A: You have inadvertently triggered a Knoevenagel condensation. 2-Cyanoacetamide contains a highly acidic active methylene group. Under basic conditions (even trace amines from poorly washed glassware or degraded DMF), chloral hydrate will attack the carbon instead of the amide nitrogen, forming a conjugated, yellow (E)-2-cyano-3-(het)arylacrylamide derivative (2[2]). Ensure your glassware is acid-washed and strictly avoid basic solvents.

Q: My LC-MS shows a mass of [M-18]. What happened? A: The target molecule is a hemiaminal, which is structurally prone to dehydration (loss of H₂O) to form an imine under high heat or strong acidic conditions. You must keep the reaction temperature below 60°C and limit acid catalysts to ≤1 mol%.

Q: How do I push the reaction to completion if it stalls at 60% conversion? A: Hemiaminal formation from amides and chloral hydrate in solvents like THF is an equilibrium process (3[3]). If the reaction stalls, do not increase the temperature. Instead, add activated molecular sieves (3Å) to the reaction vessel to sequester the water byproduct and drive the equilibrium forward via Le Chatelier's principle.

Q: Can I run this reaction solvent-free to improve the green chemistry profile? A: Yes. Chloral hydrate melts at approximately 57°C. You can utilize the melt of chloral hydrate as the reaction medium itself, completely excluding organic solvents. This solvent-free approach often reaches completion in 10–20 minutes with only catalytic amounts of mild acid, making it highly efficient for scale-up (4[4]).

Q: What is the best method for purifying the hemiaminal if crystallization fails? A: Avoid silica gel chromatography if possible. The slightly acidic nature of standard silica can catalyze the reversion of the hemiaminal back to starting materials or force dehydration on the column. If you must use chromatography, pre-treat the silica with 1% Et₃N, though recrystallization from EtOAc/Hexane remains the gold standard.

References
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents Source: MDPI URL:[Link]

  • Synthesis, biological evaluation and X-ray crystallographic analysis of novel (E)-2-cyano-3-(het)arylacrylamides as potential anticancer agents Source: ResearchGate URL:[Link]

  • Reactions of the carboxamide group Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Refining Crystallization Methods for 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

Welcome to the Technical Support Center for the crystallization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this molecule. As a compound featuring a complex combination of functional groups—a cyano group, an acetamide linkage, and a trichloro-hydroxyethyl moiety—its crystallization can present unique challenges. This document aims to elucidate the principles behind successful crystallization of this compound and offer practical, experience-driven solutions to common issues.

I. Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization

A thorough understanding of the physicochemical properties of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is fundamental to developing a robust crystallization protocol. While specific experimental data for this exact molecule is not widely published, we can infer its behavior based on its structural components and data from analogous compounds.

Key Structural Features and Their Influence:

  • N-(2,2,2-trichloro-1-hydroxyethyl)amide Moiety: This group, derived from chloral hydrate, introduces significant polarity and the capacity for strong hydrogen bonding through the hydroxyl and amide groups. This suggests solubility in polar protic and aprotic solvents.

  • Cyano (Nitrile) Group: The cyano group is a strong electron-withdrawing group, contributing to the molecule's polarity and potential for dipole-dipole interactions.

  • Acetamide Group: The amide functionality is capable of both hydrogen bond donation and acceptance, further enhancing its affinity for polar solvents.

A closely related compound, 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, has a reported melting point of 123–125 °C after recrystallization from acetonitrile. This provides a valuable starting point for solvent consideration and for estimating the melting point of the target compound.

II. FAQs: Frequently Asked Questions in Crystallization

This section addresses common questions encountered during the crystallization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in a direct question-and-answer format.

Q1: What is the best starting solvent for the crystallization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide?

A1: Based on the polar nature of the molecule and data from similar compounds, polar solvents are the most promising. Acetonitrile is an excellent starting point, as a related compound has been successfully recrystallized from it. Other solvents to consider, in order of decreasing polarity, include:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are good solvents for polar compounds and often provide a good solubility gradient with temperature.

  • Ketones (Acetone): Acetone is a strong polar aprotic solvent that can be effective.

  • Esters (Ethyl Acetate): Offers a moderate polarity and can be a good choice for achieving a balance between solubility at high temperatures and insolubility at low temperatures.

It is crucial to perform small-scale solubility tests to determine the ideal solvent. The best solvent will dissolve the compound when hot but allow for good crystal recovery upon cooling.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," the separation of the solute as a liquid phase, is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for "oiling out".

Explanation:

  • Concentration: The most common cause is that the solution is supersaturated above the compound's melting point. Adding more hot solvent will lower the saturation temperature.

  • Cooling Rate: Rapid cooling can shock the system, preventing the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Solvent Choice: If the issue persists, the solvent may be too good of a solvent. Consider a slightly less polar solvent or a solvent mixture.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A3: This indicates that the solution is not sufficiently supersaturated at the lower temperature. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for further crystal growth.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly.

Q4: The crystal yield is very low. How can I improve it?

A4: Low yield can be due to several factors. The following decision tree can help diagnose the issue:

Caption: Decision tree for troubleshooting low crystal yield.

Explanation:

  • Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is key.

  • Solubility Profile: The ideal solvent has a steep solubility curve – high solubility when hot and very low solubility when cold.

  • Filtration and Washing: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach.

  • Solvent Selection: In a small test tube, add a few milligrams of the crude 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Add a few drops of the chosen solvent (e.g., acetonitrile).

  • Solubility Test: Gently heat the test tube. If the solid dissolves completely upon heating and reappears as a precipitate upon cooling, the solvent is a good candidate.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful if no single solvent provides a suitable solubility profile.

  • Solvent Pair Selection: Find a "good" solvent that readily dissolves the compound at room temperature and a "poor" (or "anti-") solvent in which the compound is insoluble. The two solvents must be miscible. A potential pair could be ethanol (good solvent) and water (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.

IV. Managing Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability. For a molecule like 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide with multiple hydrogen bonding sites, the potential for polymorphism is significant.

Key Factors Influencing Polymorphism:

  • Solvent: The polarity and hydrogen bonding capability of the solvent can influence which polymorph crystallizes.

  • Cooling Rate: Rapid cooling tends to favor the formation of less stable (metastable) polymorphs, while slow cooling favors the most stable form.

  • Temperature: The temperature at which crystallization occurs can determine the polymorphic outcome.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph and promote another.

Screening for Polymorphs:

A systematic screen should be performed by crystallizing the compound from a variety of solvents with different polarities and hydrogen bonding characteristics under different cooling rates. The resulting solids should be analyzed by techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal lattices.

  • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess solvent content and thermal stability.

V. Data Summary

While specific quantitative data for the target compound is limited, the following table provides a qualitative guide for solvent selection based on the principles of "like dissolves like" and data for analogous compounds like 2-cyanoacetamide.

Solvent ClassExample SolventsPredicted Solubility of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamideRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the hydroxyl and amide groups.
Polar Aprotic Acetonitrile, Acetone, DMFModerate to HighCan act as hydrogen bond acceptors and have strong dipole moments to interact with the polar functional groups. Acetonitrile is a confirmed good solvent for a close analog.
Ester Ethyl AcetateModerateOffers a balance of polarity and is a good candidate for achieving a significant solubility difference with temperature.
Chlorinated Dichloromethane, ChloroformLow to ModerateLower polarity may lead to lower solubility, making them potential anti-solvents.
Non-Polar Hexane, TolueneVery LowUnlikely to effectively solvate the polar functional groups. Primarily useful as anti-solvents.

VI. Concluding Remarks

The successful crystallization of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide hinges on a systematic approach to solvent selection and the careful control of crystallization conditions. By understanding the molecule's inherent properties and methodically troubleshooting common issues, researchers can refine their purification methods to obtain a high-purity, crystalline product. This guide provides a framework for that process, combining theoretical principles with practical, actionable advice.

VII. References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Polymorphism in Pharmaceutical Solids. Taylor & Francis. [Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide , a molecule of interest in medicinal chemistry and organic synthesis. While direct, publicly available reference spectra for this specific compound are not readily found, this guide will leverage spectral data from analogous structures and fundamental NMR principles to provide a robust predictive analysis. Furthermore, we will delve into the practical considerations for acquiring high-quality NMR data for this and similar molecules, with a focus on addressing the challenges posed by exchangeable protons.

Predicted NMR Spectra and Interpretation

The structure of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents a unique combination of functional groups that will manifest in distinct NMR signatures.

Molecular Structure:

Caption: Molecular structure of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

¹H NMR Spectral Predictions

The proton NMR spectrum is anticipated to exhibit signals corresponding to the amide (NH), hydroxyl (OH), methine (CH), and methylene (CH₂) protons. The chemical shifts of the NH and OH protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Notes
NH (amide) 5.0 - 9.0Broad singlet or doubletJ(H-N-C-H) ~ 7-9 HzThe chemical shift and multiplicity are highly variable. In protic solvents like D₂O or CD₃OD, this signal may broaden or disappear due to deuterium exchange.[4] In aprotic solvents like DMSO-d₆, coupling to the adjacent CH proton is more likely to be observed.
OH (hydroxyl) 4.0 - 7.0Broad singlet or doubletJ(H-O-C-H) ~ 4-6 HzSimilar to the amide proton, the appearance of the hydroxyl signal is highly dependent on experimental conditions. In DMSO-d₆, coupling to the CH proton is often observed.[1]
CH (methine) 5.0 - 6.0Doublet of doublets or multipletJ(H-C-N-H) ~ 7-9 Hz, J(H-C-O-H) ~ 4-6 HzThis proton is coupled to both the amide and hydroxyl protons. The observed multiplicity will depend on the rate of exchange of the NH and OH protons. If exchange is rapid, the signal may appear as a singlet.
CH₂ (methylene) 2.5 - 3.5SingletN/AThese protons are adjacent to the cyano and carbonyl groups, which are both electron-withdrawing, leading to a downfield shift. As there are no adjacent protons, a singlet is expected.
¹³C NMR Spectral Predictions

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C=O (amide) 165 - 175The carbonyl carbon of an amide typically resonates in this region.
CN (nitrile) 115 - 125The cyano carbon has a characteristic chemical shift in this range.
CCl₃ 90 - 100The carbon atom attached to three chlorine atoms is significantly deshielded.
CH 70 - 80The methine carbon is attached to an oxygen and a nitrogen atom, resulting in a downfield shift.
CH₂ 20 - 30The methylene carbon is adjacent to the electron-withdrawing cyano and carbonyl groups.

Comparative Analysis with Analogous Structures

To substantiate these predictions, we can draw comparisons with structurally related compounds. For instance, in the synthesis of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, a similar core structure is present.[5] While the full spectral data is not provided in the search result, the presence of the N-(2,2,2-trichloro-1-hydroxyethyl)acetamide moiety suggests that the chemical shifts for the CH, OH, and CCl₃ groups would be in a comparable range to our predictions.

Furthermore, studies on various acetamide derivatives show that the amide proton chemical shifts can vary widely, often appearing as broad signals.[6][7] The choice of solvent is critical; for example, DMSO-d₆ is known to slow down the exchange rate of labile protons, often resulting in sharper signals and observable coupling for NH and OH protons, whereas in CDCl₃ or D₂O, these signals can be broad or absent.[2]

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide requires careful consideration of the experimental parameters, particularly due to the presence of exchangeable protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Tune and lock the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary acq4->acq5 proc1 Fourier transform the FID proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the chemical shifts proc4->proc5

Caption: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For observing exchangeable protons, DMSO-d₆ is highly recommended.[2] To confirm the identity of OH and NH peaks, a D₂O exchange experiment can be performed.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of at least 12 ppm to ensure all signals are captured.

  • Instrumental Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. By understanding the expected chemical shifts, multiplicities, and the influence of experimental conditions on the exchangeable protons, researchers can confidently acquire and interpret their own NMR data for this and structurally related compounds. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectra, which are essential for unambiguous structure determination in the rigorous environment of drug discovery and development.

References

  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]

  • Abraham, R. J., et al. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Retrieved from [Link]

  • Reddit discussion on Hydroxyl Groups in NMR. (2023, March 16). r/Chempros. Retrieved from [Link]

  • Gagnon, P. J., et al. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Yarwood, J., et al. (1981). Solvent Effects on the Amidic Bond. RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000825 Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectra of some amides. Retrieved from [Link]

  • MDPI. (2023, October 26). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Comparative

A Technical Guide to Benchmarking 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Against Standard Cysteine Protease Inhibitors

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Due to the limited existing data on this specific molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Due to the limited existing data on this specific molecule, we will proceed based on a structural hypothesis: its potential as a cysteine protease inhibitor. This document will detail the rationale for this hypothesis, introduce standard inhibitors for benchmarking, and provide robust experimental protocols for a thorough comparative analysis.

Introduction: Unveiling a Potential Inhibitor

The quest for novel enzyme inhibitors is a cornerstone of drug discovery and chemical biology. The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide presents an intriguing chemical scaffold. While its biological activity is not yet characterized, its structure contains key functional groups that suggest a potential interaction with the active sites of certain enzymes.

Specifically, the presence of a cyano group and a highly electrophilic trichloromethyl group suggests a possible role as a cysteine protease inhibitor. The cyano group is a known "warhead" in some inhibitor classes, capable of forming a covalent bond with the nucleophilic thiol group of a cysteine residue in the enzyme's active site.[1] The electron-withdrawing nature of the trichloromethyl group could further enhance the reactivity of the adjacent carbonyl group, making it susceptible to nucleophilic attack.

This guide will therefore focus on a logically structured investigation to benchmark 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide against well-characterized, standard cysteine protease inhibitors.

The Landscape of Cysteine Protease Inhibition

Cysteine proteases, such as caspases and cathepsins, are a class of enzymes that play crucial roles in cellular processes ranging from apoptosis to protein degradation.[2][3] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[3] The standard inhibitors used for comparison in this guide are selected for their well-understood mechanisms and broad utility in the field.

  • E-64: This natural product is an irreversible inhibitor of a broad range of cysteine proteases.[4][5] Its epoxide ring is the reactive moiety that forms a covalent thioether bond with the active site cysteine.[5]

  • Leupeptin: A microbial-derived peptide, leupeptin is a reversible, competitive inhibitor of several serine and cysteine proteases.[4][6] Its aldehyde group forms a reversible covalent bond with the active site cysteine, forming a hemi-thioacetal.[6]

  • Z-VAD-FMK: This is a well-known pan-caspase inhibitor that acts irreversibly.[2][7] The fluoromethylketone (FMK) group forms a stable covalent bond with the catalytic cysteine residue of caspases, thereby blocking their activity and preventing apoptosis.[2][8]

Proposed Mechanism of Action for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

We hypothesize that 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide may act as a covalent irreversible inhibitor of cysteine proteases. The proposed mechanism involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the cyano group. This would result in the formation of a stable covalent adduct, thereby inactivating the enzyme. The trichloromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially contributing to the binding affinity within the active site.

G cluster_0 Proposed Inhibition Mechanism Enzyme_Cys Enzyme-SH (Active Site Cysteine) Covalent_Adduct Enzyme-S-C=N-Adduct (Inactive Enzyme) Enzyme_Cys->Covalent_Adduct Nucleophilic Attack on Cyano Group Inhibitor 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Inhibitor->Covalent_Adduct

Caption: Proposed covalent inhibition of a cysteine protease by 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.

Experimental Design for Comparative Benchmarking

A series of well-controlled experiments are necessary to validate the inhibitory activity of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and compare its performance against standard inhibitors.

General Cysteine Protease Inhibition Assay

This initial screening assay will determine if the compound exhibits any inhibitory activity against a model cysteine protease, such as papain.

Protocol:

  • Prepare a stock solution of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add a solution of papain to each well.

  • Add varying concentrations of the test compound and the standard inhibitors (E-64 and Leupeptin) to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Protocol:

  • Perform the general cysteine protease inhibition assay as described above with a wider range of inhibitor concentrations (typically a 10-point serial dilution).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide and the standard inhibitors.

Reversibility of Inhibition Assay

This experiment will determine whether the compound acts as a reversible or irreversible inhibitor.

Protocol:

  • Incubate the target enzyme with a high concentration of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (e.g., 10x IC50) for an extended period (e.g., 60 minutes). As controls, perform the same incubation with a known irreversible inhibitor (E-64) and a reversible inhibitor (Leupeptin).

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the fluorogenic substrate.

  • Monitor the enzymatic activity over time.

  • Interpretation: If the inhibitor is irreversible, the enzyme activity will not recover upon dilution. If the inhibitor is reversible, the enzyme activity will gradually recover as the inhibitor dissociates from the active site.

G cluster_0 Irreversible Path cluster_1 Reversible Path Start Start: Enzyme + Inhibitor Incubation Dilution Rapid 100-fold Dilution Start->Dilution Assay Monitor Activity with Fluorogenic Substrate Dilution->Assay No_Recovery No Recovery of Enzyme Activity Assay->No_Recovery Recovery Gradual Recovery of Enzyme Activity Assay->Recovery

Caption: Workflow for determining the reversibility of enzyme inhibition.

Comparative Data Summary

The following table presents a template for summarizing the hypothetical data obtained from the proposed experiments.

InhibitorTarget ClassMechanism of ActionProposed IC50 (Papain)Reversibility
2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide Cysteine ProteaseCovalent (Hypothesized)(To be determined)Irreversible (Hypothesized)
E-64[4][5]Cysteine ProteaseIrreversible Covalent~10 nMIrreversible
Leupeptin[4][6]Serine/Cysteine ProteaseReversible Covalent~50 nMReversible
Z-VAD-FMK[2][7]Caspases (Cysteine Protease)Irreversible CovalentNot applicable (caspase-specific)Irreversible

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the inhibitory potential of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. By benchmarking against well-established standard inhibitors like E-64 and Leupeptin, a clear picture of its potency, mechanism, and potential utility can be established.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a panel of different proteases (e.g., serine proteases like trypsin) to determine its specificity.

  • Cell-Based Assays: Evaluating the compound's efficacy in a cellular context, for example, by measuring its ability to block apoptosis in a cell line if it shows anti-caspase activity.

  • Structural Studies: Co-crystallization of the compound with a target cysteine protease to definitively elucidate its binding mode.

By following the rigorous experimental framework presented here, researchers can effectively evaluate the potential of 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a novel tool for studying cysteine protease biology and as a potential lead compound for therapeutic development.

References

  • What are Cathepsin Inhibitors? (2021, March 4). News-Medical.Net. Retrieved from [Link]

  • Cysteine Protease Inhibitors. (n.d.). Biocompare. Retrieved from [Link]

  • Schirmeister, T. (1999). Inhibitors of cysteine proteases. PubMed. Retrieved from [Link]

  • Datta, R. (2003, April 15). Natural cellular inhibitors of caspases. PubMed. Retrieved from [Link]

  • What are Cathepsin inhibitors and how do they work? (2024, June 25). News-Medical.Net. Retrieved from [Link]

  • Leung, D., et al. (2000, February 10). Protease Inhibitors: Current Status and Future Prospects. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2020, December 15). PubMed. Retrieved from [Link]

Sources

Validation

In Vivo Validation and Comparative Efficacy of 2-Cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CTHA)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol Executive Summary & Chemical Rationale The compound 2-cyano-N-(2,2,2-trichlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary & Chemical Rationale

The compound 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (CTHA, CAS 54888-09-4) represents an emerging and highly versatile pharmacophore. Structurally, it merges a cyanoacetamide core—a moiety widely documented for its broad-spectrum antimicrobial and antiproliferative activities—with a 2,2,2-trichloro-1-hydroxyethyl group[1].

As a Senior Application Scientist, I approach the validation of such compounds by looking at the causality of their structure. The trichloromethyl group dramatically increases the compound's partition coefficient (LogP). This lipophilicity drives partitioning into the bacterial phospholipid bilayer, effectively shuttling the reactive cyanoacetamide "warhead" into the cytoplasm where it can inhibit target enzymes or generate localized oxidative stress [2].

This guide provides a definitive, self-validating framework for establishing the in vivo biological activity of CTHA, comparing its performance benchmarks against established clinical alternatives.

Target Performance Benchmarks: CTHA vs. Alternatives

To objectively evaluate CTHA, it must be benchmarked against standard-of-care antibiotics (e.g., Ciprofloxacin) and structurally related halogenated alternatives (e.g., Chloramphenicol). The table below outlines the target validation metrics required to justify advancing CTHA through preclinical pipelines.

CompoundPrimary MechanismTarget MIC (S. aureus)In Vivo ED₅₀Plasma t₁/₂Murine LD₅₀
CTHA (Investigational)Enzyme Inhibition / ROS≤ 2.5 μg/mL15 mg/kg4.2 h> 500 mg/kg
Ciprofloxacin (Standard)DNA Gyrase Inhibition0.5 μg/mL5 mg/kg3.0 h> 2000 mg/kg
Chloramphenicol (Alternative)Ribosomal Inhibition4.0 μg/mL25 mg/kg2.5 h> 1500 mg/kg

Data Note: CTHA metrics represent the minimum viable thresholds required during the validation protocols described below to demonstrate competitive efficacy.

Mechanistic Causality & Validation Workflow

Validating a highly lipophilic, halogenated compound requires a workflow that accounts for formulation hurdles, metabolic stability, and host-pathogen interactions.

Workflow A CTHA Formulation (PEG400/Tween-80) B PK Profiling (LC-MS/MS) A->B C Neutropenic Model (Cyclophosphamide) B->C E Toxicity Screen (Histopathology) B->E D In Vivo Efficacy (CFU Reduction) C->D D->E

In vivo validation workflow for CTHA detailing formulation, PK/PD, efficacy, and toxicity.

Proposed Mechanism of Action

Mechanism N1 CTHA Administration (High Lipophilicity) N2 Bacterial Membrane Penetration N1->N2 N3 Cyanoacetamide-Mediated Enzyme Inhibition N2->N3 N4 ROS Generation & Oxidative Stress N3->N4 N5 Bacterial Cell Death (Bactericidal Effect) N4->N5

Proposed mechanistic pathway of CTHA from membrane penetration to bactericidal effect.

Step-by-Step Experimental Methodologies

To establish trustworthiness, every protocol must be a self-validating system . This means the experimental design inherently controls for confounding variables, ensuring that the observed effects are solely attributable to the drug.

Protocol 1: Formulation and Pharmacokinetic (PK) Profiling

Because CTHA contains a bulky trichloro- moiety, aqueous solubility is poor. Using an improper vehicle will cause precipitation in the bloodstream, leading to false toxicity or artificially low bioavailability.

Step-by-Step:

  • Formulation: Dissolve CTHA in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline. Causality: DMSO initiates solvation, PEG400 acts as a co-solvent to stabilize the lipophilic core, and saline ensures isotonicity for intravenous (IV) injection.

  • Dosing: Administer 10 mg/kg IV and 30 mg/kg PO (oral) to female Swiss albino mice (n=6 per group).

  • Sampling: Perform serial blood draws via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Quantification: Analyze plasma using LC-MS/MS.

  • Self-Validation Mechanism: Spike all samples with a structurally analogous internal standard (IS) prior to extraction. This validates the extraction efficiency. Additionally, run a vehicle-only control arm to ensure the PEG400/DMSO matrix does not independently alter baseline physiological parameters or cause hemolysis.

Protocol 2: Neutropenic Murine Thigh Infection Model (Efficacy)

The neutropenic thigh model is the gold standard for evaluating in vivo antimicrobial pharmacodynamics [3].

Step-by-Step:

  • Immune Suppression: Inject mice intraperitoneally (i.p.) with cyclophosphamide at 150 mg/kg on Day -4, and 100 mg/kg on Day -1.

    • Causality: This induces profound neutropenia, preventing host neutrophils from clearing the bacterial inoculum. Without this step, you cannot distinguish between CTHA's intrinsic antimicrobial activity and the host's natural immune response.

  • Inoculation: On Day 0, inject 50 μL of an early logarithmic phase S. aureus suspension (~10⁷ CFU/mL) into each thigh muscle.

  • Treatment: Two hours post-inoculation, administer CTHA (10, 20, and 40 mg/kg cohorts) via subcutaneous injection. Include a Ciprofloxacin control group (5 mg/kg).

  • Harvest & Quantification: At 24 hours, humanely euthanize the mice. Aseptically remove and homogenize the thighs. Serially dilute the homogenate and plate on nutrient agar.

  • Self-Validation Mechanism: The protocol must include a neutropenic control group treated only with the formulation vehicle. By comparing the log-reduction in CFU of the CTHA group against the vehicle-only group, the protocol isolates the direct bactericidal effect of the drug, creating a self-validated measure of efficacy.

References

  • Title: Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide Source: MDPI Molecules URL: [Link]

  • Title: Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis Source: PubMed Central (PMC) URL: [Link]

  • Title: Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Protocol: Personal Protective Equipment and Handling Logistics for 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide

As researchers push the boundaries of synthetic chemistry and drug development, encountering highly functionalized, reactive intermediates is inevitable. 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a complex a...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of synthetic chemistry and drug development, encountering highly functionalized, reactive intermediates is inevitable. 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a complex adduct combining a cyanoacetamide backbone with a trichloroethyl moiety. Handling this compound requires moving beyond basic laboratory safety protocols.

This guide provides a mechanistic approach to Personal Protective Equipment (PPE) selection and operational logistics, ensuring that your safety protocols are as rigorous as your science.

Mechanistic Hazard Profile: The Causality of Protection

To design an effective safety matrix, we must deconstruct the molecule's reactivity and understand why specific protections are necessary.

  • The Trichloro-1-hydroxyethyl Group: Derived from chloral derivatives, this halogenated moiety is highly lipophilic. If dissolved in organic solvents (e.g., DMSO, DMF) during assay preparation, the solvent acts as a penetrant vector, carrying the molecule rapidly through the stratum corneum of the skin. Systemic absorption of chloral-like compounds can lead to severe hepatotoxicity and central nervous system depression .

  • The Cyanoacetamide Core: Cyanoacetamides are potent electrophiles and known sensitizers. Airborne dust from the lyophilized solid is a severe mucous membrane and respiratory irritant .

Because of these dual hazards—rapid dermal penetration in solution and respiratory sensitization as a powder—standard Level C PPE is inadequate. A targeted, chemically resistant barrier system is mandatory to prevent exposure .

Quantitative PPE Specifications

When dealing with halogenated organic adducts, glove breakthrough time is the critical failure point. The following table summarizes the quantitative performance of various glove materials against halogenated organic permeation, dictating our operational choices.

Glove MaterialMinimum ThicknessBreakthrough Time (Halogenated Solvents)Degradation RatingOperational Recommendation
Standard Nitrile 4 mil< 10 minutesPoorUnacceptable as primary barrier
Heavy-Duty Nitrile 8 mil~ 30 minutesFairAcceptable as inner layer only
Butyl Rubber 16 mil> 240 minutesGoodAcceptable for bulk solid handling
Viton (Fluoroelastomer) 12 mil> 480 minutesExcellentMandatory for solution handling

Required PPE Ensemble:

  • Respiratory & Engineering Controls: A hard-ducted Class II Type B2 biological safety cabinet or chemical fume hood (face velocity 80-100 fpm) is the primary control.

  • Dermal/Hand: Double-gloving is non-negotiable. Inner layer: 8-mil extended-cuff nitrile. Outer layer: 12-mil Viton.

  • Eye: Splash-proof chemical goggles (ANSI Z87.1+ certified). Standard safety glasses are insufficient due to the risk of fine powder aerosolization.

  • Body: Tyvek® or equivalent chemical-resistant disposable lab coat with elastic wrists, worn over standard cotton lab attire .

Standard Operating Procedure: A Self-Validating System

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the safety barrier before proceeding to the next phase of handling.

Phase 1: Pre-Operation Setup
  • Fume Hood Validation: Turn on the chemical fume hood and clear all unnecessary clutter to ensure laminar flow.

    • Validation: Check the digital airflow monitor to ensure a face velocity of 80–100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward without fluttering erratically.

  • Zone Demarcation: Line the active work area inside the hood with a chemo-rated, plastic-backed absorbent bench pad.

    • Validation: Pour 5 mL of water on the corner of the pad; it should bead up on the plastic backing without soaking through to the stainless steel surface below.

Phase 2: PPE Donning and Handling
  • Glove Assembly: Don the inner 8-mil nitrile gloves. Inspect for micro-tears. Don the outer 12-mil Viton gloves. Pull the Tyvek sleeves over the outer glove cuffs.

    • Validation: Perform a positive pressure test by trapping air in the outer glove and squeezing; no air should escape. Perform a tactile stretch test on the outer glove; any loss of elasticity indicates pre-existing chemical degradation and requires immediate replacement.

  • Weighing Logistics: Use an anti-static zero-stat gun on the weighing spatula and weigh boat to prevent electrostatic dispersion of the powder. Transfer the 2-cyano-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide slowly.

    • Validation: Observe the powder behavior; if it repels the spatula or "jumps" out of the boat, stop immediately and re-apply the anti-static treatment before proceeding.

  • Closed-System Solvation: If preparing a stock solution, do not open the vial. Instead, add the solvent (e.g., DMSO) directly to the sealed vial via a septum using a syringe.

    • Validation: Ensure the vial is vented with a micro-needle (equipped with a small charcoal filter) to prevent pressure buildup and aerosolized blowback during solvent addition.

Phase 3: Decontamination and Disposal
  • Surface Decontamination: Wipe down all spatulas, balances, and surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: The hypochlorite oxidizes and neutralizes the reactive cyano-group, while the ethanol removes any residual lipophilic trichloro-compounds.

    • Validation: Swab the cleaned area with a dry Kimwipe; the wipe must show no visual residue or discoloration.

  • Waste Segregation: Place all contaminated consumables (weigh boats, bench pads, outer gloves) into a clearly labeled, sealable "Halogenated Organic Solid Waste" container.

    • Validation: Verify the waste manifest specifically lists "Trichloro-organic compounds" to ensure compliance with EPA/RCRA disposal regulations and prevent dangerous mixing with incompatible basic wastes.

Operational Workflow Visualization

HandlingWorkflow Start 1. PPE & Hood Validation Weighing 2. Anti-Static Weighing Start->Weighing  Airflow >80 fpm Solvation 3. Closed-System Solvation Weighing->Solvation  Powder Transferred SpillCheck Spill or Aerosolization? Solvation->SpillCheck  Process Complete Emergency Emergency: Evacuate & Isolate SpillCheck->Emergency  Yes Decon 4. Hypochlorite/EtOH Decontamination SpillCheck->Decon  No Emergency->Decon  Hazmat Cleared Disposal 5. Halogenated Waste Segregation Decon->Disposal  Surfaces Neutralized

Operational workflow for handling the chemical, highlighting critical safety and validation gates.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2707, Chloral hydrate." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7362, 2-Cyanoacetamide." PubChem.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

  • Occupational Safety and Health Administration. "Standard 1910.132 - Personal Protective Equipment." United States Department of Labor.[Link]

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